molecular formula C23H31NO3 B15599913 Norgestimate-d3

Norgestimate-d3

Cat. No.: B15599913
M. Wt: 372.5 g/mol
InChI Key: KIQQMECNKUGGKA-ASDLVFBPSA-N
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Description

Norgestimate-d3 is a useful research compound. Its molecular formula is C23H31NO3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H31NO3

Molecular Weight

372.5 g/mol

IUPAC Name

[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1/i3D3

InChI Key

KIQQMECNKUGGKA-ASDLVFBPSA-N

Origin of Product

United States

Foundational & Exploratory

Norgestimate-d3 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties and Structure of Norgestimate-d3

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Chemical Structure and Identifiers

This compound is a deuterated analog of Norgestimate (B1679921), a synthetic progestin. The deuterium (B1214612) labeling is typically on the acetyl group, which enhances its utility as an internal standard in mass spectrometry-based analytical methods.[1]

IUPAC Name: [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate[2]

Chemical Structure: Norgestimate is a derivative of norethisterone and belongs to the gonane (B1236691) subgroup of the 19-nortestosterone family of progestins.[3] It is the C3 oxime and C17β acetate (B1210297) ester of levonorgestrel.[3]

SMILES: [2H]C([2H])([2H])C(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/O)/CC[C@H]34)CC)C#C[2]

InChI: InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1/i3D3[2]

InChIKey: KIQQMECNKUGGKA-ASDLVFBPSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Data for the non-deuterated form, Norgestimate, is included for reference where specific data for the deuterated analog is not available.

PropertyValueSource
Molecular Formula C23H28D3NO3[4]
Molecular Weight 372.53 g/mol [4]
Exact Mass 372.24922409 Da[2]
Physical Description Solid[5]
Melting Point (Norgestimate) 214-218 °C[5]
Solubility (Norgestimate) 5.31e-03 g/L[5]
LogP (Norgestimate) 4.8[5]
Synonyms D 138-d3, Dexnorgestrel-d3 acetime, ORF 10131-d3, RWJ 10131-d3[2][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Norgestimate Analysis

A stability-indicating HPLC method has been developed for the simultaneous determination of norgestimate and ethinyl estradiol (B170435) in pharmaceutical formulations.[7][8]

  • Sample Preparation: Norgestimate and ethinyl estradiol are extracted from the tablet matrix using methanol (B129727) containing an internal standard.[7][8]

  • Chromatographic Conditions:

    • Column: 5-μm, reversed-phase column.[7][8]

    • Mobile Phase: A ternary solvent system of water, tetrahydrofuran, and methanol in a ratio of 65:25:10 (v/v/v).[7][8]

    • Detection: UV detection.

  • Key Feature: This method is capable of separating the syn and anti isomers of norgestimate.[7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

A sensitive UPLC-MS/MS method has been developed for the quantification of 17-desacetyl norgestimate, a major active metabolite of norgestimate, in human plasma.[9][10]

  • Sample Preparation: Solid-phase extraction is used to isolate the analyte from human plasma.[9][10]

  • Internal Standard: 17-desacetyl norgestimate D6 is utilized as the internal standard.[9][10]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is used at a flow rate of 0.75 mL/min.[9]

    • Total Run Time: 4.5 minutes.[9][10]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[9]

    • Detection: Multiple reaction-monitoring (MRM) is used, with transitions of m/z 328.4/124.1 for 17-desacetyl norgestimate and m/z 334.3/91.1 for the internal standard.[9]

  • Validation: The method was validated over a linear range of 20–5000 pg/mL with a correlation coefficient ≥0.9988.[9][10] The intra-run and inter-run precision and accuracy were within 10%.[9][10]

Mechanism of Action and Metabolism

Norgestimate acts as a progestin, primarily by suppressing ovulation.[5][11][12] Its mechanism involves influencing the hypothalamic-pituitary-ovarian axis.[13]

Norgestimate_Mechanism_of_Action Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary (+) stimulates via GnRH Ovaries Ovaries Pituitary->Ovaries (+) stimulates via FSH & LH Ovulation Ovulation Ovaries->Ovulation Norgestimate Norgestimate Norgestimate->Hypothalamus Norgestimate->Pituitary (-) inhibits GnRH GnRH FSH_LH FSH & LH

Norgestimate's inhibitory effect on the HPO axis.

Upon oral administration, norgestimate is rapidly and extensively metabolized.[3][12]

Norgestimate_Metabolism Norgestimate Norgestimate Norelgestromin Norelgestromin (17-desacetylnorgestimate) [Active] Norgestimate->Norelgestromin Deacetylation (First-pass metabolism) Norgestrel Norgestrel [Active] Norelgestromin->Norgestrel Deoximation Metabolites Hydroxylated & Conjugated Metabolites [Inactive] Norelgestromin->Metabolites CYP3A4, CYP2B6, CYP2C9 Norgestrel->Metabolites UGT1A1, CYP3A4

Metabolic pathway of Norgestimate to its active metabolites.

Applications in Research

This compound is primarily used as an internal standard in analytical and pharmacokinetic research.[1] Its stable isotope-labeled nature improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Norgestimate and its metabolites in biological samples.[1] This is crucial for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elution Elution SPE->Elution UPLC UPLC Separation Elution->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI MS_MS Tandem Mass Spectrometry (MRM) ESI->MS_MS Quantification Quantification MS_MS->Quantification Pharmacokinetics Pharmacokinetic Analysis Quantification->Pharmacokinetics

Workflow for the quantification of Norgestimate metabolites.

References

Norgestimate-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of norgestimate-d3 when used as an internal standard in bioanalytical methods. The focus is on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of norgestimate (B1679921) in biological matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This compound is a stable isotope-labeled (SIL) version of the analyte, norgestimate, where three hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard.[1]

Because the physicochemical properties of this compound are nearly identical to those of norgestimate, it behaves similarly throughout the entire analytical process, including extraction, chromatography, and ionization.[1] By introducing a known amount of this compound into a sample at the initial stage of preparation, it acts as a chemical mimic for the analyte. Any loss of norgestimate during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the this compound signal. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[1]

Key Advantages of Using this compound

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:

  • Correction for Matrix Effects: Biological samples are complex matrices that can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with norgestimate and has the same ionization characteristics, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.

  • Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, this compound significantly enhances the accuracy and precision of the analytical method.[2]

  • Increased Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more rugged and less susceptible to minor variations in experimental conditions.

Experimental Protocol: Quantification of Norgestimate in Human Plasma

While a specific validated method for norgestimate using this compound is not publicly available, the following protocol is adapted from a validated LC-MS/MS method for the quantification of 17-desacetyl norgestimate (a major metabolite of norgestimate) using its deuterated internal standard, 17-desacetyl norgestimate-d6.[2][3] The principles and procedures are directly applicable to the analysis of norgestimate with this compound.

Materials and Reagents
  • Norgestimate and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of norgestimate and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the norgestimate stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration in the same diluent.

Sample Preparation (Solid-Phase Extraction)
  • To 200 µL of human plasma, add 20 µL of the this compound working solution and vortex.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography Conditions
  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A gradient elution program should be optimized to ensure baseline separation of norgestimate from any potential interferences.

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor and product ions for norgestimate and this compound would need to be determined by direct infusion. For illustrative purposes, hypothetical transitions are provided in the table below.

Data Presentation

The following tables present typical validation data for a bioanalytical method using a deuterated internal standard, based on the published method for 17-desacetyl norgestimate.[2][3]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Calibration Curve Range20 - 5000 pg/mL
Correlation Coefficient (r²)≥ 0.9988
LLOQ20.221 pg/mL
LLOQ Precision (%CV)1.62%
LLOQ Accuracy (%RE)3.76%

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Low60< 5%< 5%< 7%< 6%
Medium2500< 4%< 3%< 5%< 4%
High4000< 3%< 2%< 4%< 3%

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery (%)
Norgestimate (Analyte)96.30%
This compound (Internal Standard)93.90%

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Analytical Process cluster_detection MS Detection cluster_quantification Quantification Analyte Norgestimate (Analyte) Extraction Extraction Analyte->Extraction IS This compound (IS) IS->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization MS Analyte Signal IS Signal Ionization->MS Ratio Signal Ratio (Analyte/IS) MS:f0->Ratio MS:f1->Ratio Result Accurate Concentration Ratio->Result

Caption: Isotope Dilution Mass Spectrometry Workflow.

G Start Start: Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Precipitate Protein Precipitation (Formic Acid) Add_IS->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject End End: Data Acquisition Inject->End

Caption: Bioanalytical Sample Preparation Workflow.

References

The Role of Norgestimate-d3 in Modern Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the landscape of pharmaceutical research and development, particularly within pharmacokinetic and bioequivalence studies, the demand for analytical precision and accuracy is paramount. Stable isotope-labeled (SIL) compounds have emerged as the gold standard for internal standards in mass spectrometry-based quantification. This technical guide focuses on Norgestimate-d3, a deuterated analog of the synthetic progestin Norgestimate (B1679921). It serves as an essential tool for researchers, scientists, and drug development professionals, ensuring the reliability and robustness of bioanalytical data. This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Norgestimate and its active metabolites in various biological matrices.[1]

Core Application: An Internal Standard in Quantitative Bioanalysis

This compound's principal application in research is to function as an internal standard (IS) for the quantitative analysis of Norgestimate and its metabolites.[1] Due to its structural near-identity with the unlabeled analyte, this compound co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. This allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative bioanalytical method development, enhancing the accuracy and precision of pharmacokinetic, toxicokinetic, and biomarker data.

Physicochemical and Pharmacokinetic Data

For accurate bioanalytical method development and data interpretation, a clear understanding of the physicochemical properties of this compound and the pharmacokinetic profile of its unlabeled counterpart and its metabolites is crucial.

Table 1: Physicochemical Properties of Norgestimate and this compound

PropertyNorgestimateThis compound
Chemical Formula C₂₃H₃₁NO₃C₂₃H₂₈D₃NO₃
Molecular Weight 369.5 g/mol 372.5 g/mol
Synonyms Dexnorgestrel acetime, ORF 10131D 138-d3, ORF 10131-d3

Table 2: Pharmacokinetic Parameters of Norgestimate's Active Metabolites in Human Plasma

MetaboliteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)
17-desacetylnorgestimate 1.821.516.1
Norgestrel 2.791.749.9

Metabolic Pathway of Norgestimate

Norgestimate is a prodrug that undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver. The primary metabolic pathway involves deacetylation to form its main active metabolite, 17-deacetylnorgestimate (also known as norelgestromin). This metabolite can be further metabolized to norgestrel, another active progestin. These active metabolites are then inactivated through hydroxylation and conjugation prior to elimination.

Norgestimate Metabolic Pathway Norgestimate Norgestimate Metabolite1 17-desacetylnorgestimate (Norelgestromin) [Active] Norgestimate->Metabolite1 Deacetylation (Gut Wall and Liver) Metabolite2 Norgestrel [Active] Metabolite1->Metabolite2 Metabolism InactiveMetabolites Hydroxylated and Conjugated Metabolites [Inactive] Metabolite1->InactiveMetabolites Hydroxylation & Conjugation Metabolite2->InactiveMetabolites Hydroxylation & Conjugation Elimination Elimination (Urine and Feces) InactiveMetabolites->Elimination

Metabolic conversion of Norgestimate to its active and inactive metabolites.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of a major Norgestimate metabolite in human plasma using a deuterated internal standard. This method, adapted from a study by Yadav et al. (2015), utilizes 17-desacetylnorgestimate-D6, a close analog to this compound, and illustrates the standard procedures for such analyses.[2][3][4]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquoting : Transfer 500 µL of human plasma into a pre-labeled tube.

  • Internal Standard Spiking : Add the internal standard (17-desacetylnorgestimate-D6) to all samples except for the blank matrix.

  • Vortexing : Vortex the samples for approximately 30 seconds.

  • SPE Cartridge Conditioning : Condition a solid-phase extraction cartridge by washing with methanol (B129727) followed by water.

  • Sample Loading : Load the plasma sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a water/methanol solution to remove interferences.

  • Elution : Elute the analyte and internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation : Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Table 3: Liquid Chromatography Parameters

ParameterValue
LC System UPLC (Ultra-Performance Liquid Chromatography)
Column C18 reversed-phase column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient A time-programmed gradient is used to separate the analyte from matrix components.
Total Run Time 4.5 minutes[2][4]

Table 4: Mass Spectrometry Parameters

Parameter17-desacetylnorgestimate17-desacetylnorgestimate-D6 (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (m/z) 328.4 → 124.1334.3 → 91.1
Dwell Time 200 ms200 ms
Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity : A linear range of 20–5000 pg/mL with a correlation coefficient (r²) of ≥0.9988 is typically achieved.[2][3][4]

  • Precision and Accuracy : Intra- and inter-run precision should be within 10%, with accuracy also within acceptable limits.[2]

  • Recovery : The extraction recovery for both the analyte and the internal standard should be consistent and reproducible. Overall recoveries of 96.30% for 17-desacetylnorgestimate and 93.90% for its D6-labeled internal standard have been reported.[2][4]

  • Matrix Effect : Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte or internal standard.

  • Stability : The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be established.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical study employing this compound as an internal standard.

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Collection Spike Spike with this compound (IS) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve PkAnalysis PkAnalysis Curve->PkAnalysis Pharmacokinetic Analysis

Workflow for quantification of Norgestimate using this compound as an internal standard.

Conclusion

This compound is an indispensable tool in modern bioanalytical research, enabling the precise and accurate quantification of Norgestimate and its metabolites. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays is critical for the integrity of data in pharmacokinetic, bioequivalence, and other drug development studies. The detailed methodologies and data presented in this guide underscore its importance and provide a framework for its effective implementation in a research setting.

References

Norgestimate-d3: A Technical Overview of Metabolism and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and metabolic stability of Norgestimate-d3. Given the use of this compound as a deuterated internal standard for its non-deuterated counterpart, this document assumes their metabolic pathways are identical and leverages data from studies on norgestimate (B1679921). This guide delves into the known metabolic pathways, the enzymes responsible for biotransformation, and available data on metabolic stability. Detailed experimental protocols for assessing metabolic stability and quantifying metabolites are also provided.

Metabolic Pathways of Norgestimate

Norgestimate is a pro-drug that undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver.[1] Unchanged norgestimate is not detected in urine.[2] The primary metabolic pathway involves a series of enzymatic reactions leading to the formation of active and inactive metabolites that are subsequently eliminated from the body.

The initial and most significant metabolic step is the deacetylation of norgestimate to its primary active metabolite, 17-deacetylnorgestimate (norelgestromin, NGMN).[2][3] This is followed by the deoximation of 17-deacetylnorgestimate to form another key active metabolite, norgestrel (B7790687) (NG).[2]

The metabolism of these active metabolites is primarily mediated by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. Specifically, 17-deacetylnorgestimate is further metabolized through hydroxylation, mainly by CYP3A4, with minor contributions from CYP2B6 and CYP2C9.[2][4] Norgestrel undergoes both oxidation by CYP3A4 and O-glucuronidation by UGT1A1.[2][4]

Further biotransformation of norgestrel results in a variety of hydroxylated and reduced metabolites, including 16β-hydroxynorgestrel, 2α-hydroxynorgestrel, and 3α,5β-tetrahydronorgestrel, which have been identified in human urine.[5] These metabolites are then conjugated and eliminated through both renal and fecal pathways.[2]

G Norgestimate_d3 This compound Deacetylnorgestimate 17-Deacetylthis compound (Norelgestromin-d3) Norgestimate_d3->Deacetylnorgestimate Deacetylation (Gut wall, Liver) Norgestrel Norgestrel-d3 Deacetylnorgestimate->Norgestrel Deoximation Hydroxylated_Metabolites_NGMN Hydroxylated Metabolites Deacetylnorgestimate->Hydroxylated_Metabolites_NGMN Hydroxylation (CYP3A4, CYP2B6, CYP2C9) Hydroxylated_Metabolites_NG Hydroxylated Metabolites Norgestrel->Hydroxylated_Metabolites_NG Hydroxylation (CYP3A4) Glucuronidated_Metabolites Norgestrel-d3 Glucuronide Norgestrel->Glucuronidated_Metabolites Glucuronidation (UGT1A1) Reduced_Metabolites Reduced Metabolites (e.g., Tetrahydronorgestrel-d3) Norgestrel->Reduced_Metabolites Reduction

Figure 1: Metabolic Pathway of this compound

Metabolic Stability of Norgestimate and its Metabolites

The metabolic stability of a compound is a critical parameter in drug development, influencing its pharmacokinetic profile and dosing regimen. In vitro studies using human liver microsomes provide valuable insights into the intrinsic clearance of a drug.

In Vitro Metabolism Data

Studies have shown that norgestimate is rapidly metabolized in vitro. In human intestinal mucosa, a significant portion is converted to 17-deacetylnorgestimate within 2 hours.[3] Similarly, in human liver microsomes, norgestimate is extensively metabolized over a 5-hour incubation period in the presence of NADPH.[3]

CompoundTest SystemIncubation Time (hours)% Parent Remaining (Mean ± SD)Major Metabolites Formed (% of Total Steroid, Mean ± SD)
NorgestimateHuman Intestinal Mucosa238.1 ± 11.617-Deacetylnorgestimate (49.2 ± 14.5), Conjugated Metabolites (8.1 ± 4.5)
NorgestimateHuman Liver Microsomes (with NADPH)530.5 ± 14.617-Deacetylnorgestimate (39.3 ± 20.5), Norgestrel (10.0 ± 2.3)

Data adapted from Reference[3]

Enzyme Contribution to Metabolism

Reaction phenotyping studies have elucidated the contribution of specific enzymes to the metabolism of norgestimate's active metabolites.

MetaboliteEnzymeFraction Metabolized (fm)
17-DeacetylnorgestimateCYP3A40.57
CYP2B6Minor Contribution
CYP2C9Minor Contribution
NorgestrelCYP3A4 & UGT1A11 (Combined)

Data from Reference[4]

In Vivo Pharmacokinetic Parameters

The in vivo half-lives of the active metabolites of norgestimate reflect their metabolic clearance.

Active MetaboliteHalf-life (hours)
17-Deacetylnorgestimate12 - 30
Norgestrel36.4 ± 10.2

Data from Reference[2]

Experimental Protocols

Representative Protocol for In Vitro Metabolic Stability of this compound in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound. Optimization of substrate and protein concentrations, as well as incubation times, is recommended.

3.1.1. Reagents and Materials

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal Standard (IS) for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3.1.2. Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reagents (Buffer, this compound stock, HLM) Pre_incubation Pre-incubate this compound and HLM at 37°C Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubation->Initiate_Reaction Time_Points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (Add cold ACN + IS) Time_Points->Quench_Reaction Centrifuge Centrifuge to precipitate protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis (Calculate t1/2, CLint) Analyze_Supernatant->Data_Analysis

Figure 2: In Vitro Metabolic Stability Workflow

3.1.3. Incubation Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the this compound working solution (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Include control incubations: a no-NADPH control to assess non-CYP mediated degradation and a no-microsome control to assess chemical stability.

3.1.4. Sample Analysis

  • Seal the plate and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to determine the concentration of remaining this compound.

3.1.5. Data Analysis

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Analytical Method for Quantification of Norgestimate and its Metabolites

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of norgestimate and its metabolites in biological matrices. The following is a summary of a typical method.

ParameterDescription
Instrumentation High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer.
Chromatographic Column Reversed-phase C18 column.
Mobile Phase A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
Ionization Mode Electrospray Ionization (ESI) in positive mode.
Detection Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for norgestimate, 17-deacetylnorgestimate, norgestrel, and the internal standard.
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of plasma or serum samples.

Conclusion

This compound, like its non-deuterated analog, is a pro-drug that undergoes extensive and rapid metabolism. The primary metabolic pathway involves deacetylation to the active metabolite 17-deacetylnorgestimate, followed by deoximation to another active metabolite, norgestrel. These metabolites are further metabolized by CYP3A4, CYP2B6, CYP2C9, and UGT1A1. The in vitro data indicates that norgestimate has a high clearance, which is consistent with its in vivo pharmacokinetic profile. The provided experimental protocols offer a framework for researchers to conduct their own metabolic stability and quantification studies. This comprehensive understanding of the metabolism of norgestimate is crucial for its application in drug development and for interpreting pharmacokinetic data.

References

A Technical Guide to the Pharmacokinetics of Norgestimate and the Bioanalytical Role of Norgestimate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Norgestimate (B1679921) is a widely used progestin in oral contraceptives. As a prodrug, its pharmacokinetic profile is primarily defined by its active metabolites, Norelgestromin and Levonorgestrel. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for drug development and bioequivalence studies. This technical guide provides a detailed overview of the pharmacokinetics of Norgestimate's metabolites. It clarifies the role of deuterated analogs, such as Norgestimate-d3 or its metabolite analogs (e.g., 17-desacetyl norgestimate-d6), which are not therapeutic agents but essential internal standards for quantitative bioanalysis. This document summarizes key pharmacokinetic parameters, details common experimental protocols for their determination, and visualizes the metabolic pathways and analytical workflows involved.

Introduction: Norgestimate vs. This compound

Norgestimate is a progestin that, upon oral administration, undergoes rapid and extensive first-pass metabolism to form its pharmacologically active metabolites.[1][2] It is considered a prodrug, as unchanged Norgestimate is not detected in systemic circulation.[3][4][5] The primary active metabolites responsible for its contraceptive effect are Norelgestromin (NGMN or 17-deacetylnorgestimate) and Norgestrel (NG), which is the racemic mixture containing the active isomer Levonorgestrel (LNG).[1][2][6]

It is crucial to distinguish between Norgestimate as the administered drug and This compound (or its deuterated metabolite analogs). This compound is a stable isotope-labeled (deuterated) version of the parent compound. It is not used as a therapeutic agent and therefore does not have a comparative pharmacokinetic profile. Instead, deuterated analogs are critical tools in bioanalytical chemistry, serving as internal standards in quantitative assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of metabolite concentration measurements in biological matrices.[7][8][9] This guide will focus on the in-vivo pharmacokinetics of Norgestimate's metabolites and the in-vitro analytical role of its deuterated standards.

Pharmacokinetics of Norgestimate Metabolites

Following oral administration, Norgestimate is completely metabolized in the gastrointestinal tract and liver.[2][10] The pharmacokinetic profile is therefore characterized by its two major active metabolites.

Absorption and Metabolism

Norgestimate is rapidly absorbed and deacetylated to form Norelgestromin (NGMN).[1][10] NGMN is subsequently metabolized to Levonorgestrel (LNG) and other hydroxylated and conjugated metabolites.[1][3] Peak serum concentrations of the primary metabolites are typically reached within 2 hours of oral administration.[1][11]

Distribution

Both NGMN and LNG are highly bound to serum proteins (>97%).[1][3] However, their binding affinities for specific proteins differ significantly:

  • Norelgestromin (NGMN): Binds to albumin but not to sex hormone-binding globulin (SHBG).[1][12]

  • Levonorgestrel (LNG): Binds primarily to SHBG, which limits its bioavailability to target tissues, and to a lesser extent to albumin.[1][3][12]

Elimination

The metabolites of Norgestimate are eliminated through both renal and fecal pathways. Studies with radiolabeled Norgestimate show that approximately 47% of the dose is excreted in the urine and 37% in the feces.[1][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the major active metabolites of Norgestimate at steady-state, typically observed by Day 21 of a cyclic oral contraceptive regimen.

Table 1: Pharmacokinetic Parameters of Norgestimate Metabolites

Parameter Norelgestromin (NGMN) Levonorgestrel (LNG) Reference(s)
Tmax (h) 1.5 1.7 [1][11]
Cmax (ng/mL) 1.82 2.79 [1][11]
AUC (h·ng/mL) 16.1 49.9 [1][11]

| t1/2 (h) | 12 - 37 | 24 - 36.4 |[1][3] |

Table 2: Serum Protein Binding Characteristics

Metabolite Total Protein Binding Primary Binding Protein(s) Reference(s)
Norelgestromin (NGMN) >97% Albumin [1][3][12]

| Levonorgestrel (LNG) | >97% | SHBG, Albumin |[1][3][12] |

Metabolic Pathway of Norgestimate

Norgestimate acts as a prodrug, initiating a metabolic cascade to produce its active forms. The primary pathway involves sequential deacetylation and reduction.

G NGM Norgestimate (Oral Prodrug) Intestine_Liver Intestinal/Hepatic First-Pass Metabolism NGM->Intestine_Liver NGMN Norelgestromin (NGMN) (17-deacetylnorgestimate) ACTIVE METABOLITE Intestine_Liver->NGMN Deacetylation LNG Levonorgestrel (LNG) ACTIVE METABOLITE NGMN->LNG Metabolism Further_Metabolites Hydroxylated and Conjugated Metabolites (Inactive) LNG->Further_Metabolites Further Metabolism Elimination Renal and Fecal Elimination Further_Metabolites->Elimination

Caption: Metabolic cascade of Norgestimate to its active metabolites and subsequent elimination.

Experimental Protocols: Bioanalytical Quantification

The accurate measurement of Norgestimate's metabolites in biological matrices like human plasma is fundamental to pharmacokinetic studies. This is typically achieved using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. A deuterated internal standard is essential for this process.

Objective

To quantify the concentration of Norelgestromin (17-desacetylnorgestimate) in human plasma samples collected over a time course following oral administration of Norgestimate.

Materials and Reagents
  • Analyte: Norelgestromin (17-desacetylnorgestimate)

  • Internal Standard (IS): 17-desacetylnorgestimate-d6

  • Human plasma (with anticoagulant)

  • Reagents for Solid-Phase Extraction (SPE)

  • Reagents for UPLC mobile phase

Sample Preparation and Extraction
  • Sample Thawing: Frozen human plasma samples are thawed at room temperature.

  • Internal Standard Spiking: A precise volume of a known concentration of the internal standard (17-desacetylnorgestimate-d6) is added to each plasma sample, calibration standard, and quality control sample.[7][8] This step is critical as the IS accounts for variability and loss during subsequent extraction steps.[9]

  • Solid-Phase Extraction (SPE):

    • The samples are loaded onto an SPE cartridge.

    • The cartridge is washed to remove interfering substances from the plasma matrix.

    • The analyte and the internal standard are eluted from the cartridge using an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatography: The reconstituted sample is injected into a UPLC system equipped with a suitable column (e.g., C18) to chromatographically separate the analyte from other components.

  • Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

  • Detection: The concentrations are determined using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.[7]

    • Example for NGMN: m/z 328.4 → 124.1

    • Example for IS (NGMN-d6): m/z 334.3 → 91.1

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated and plotted against the nominal concentration of the calibration standards to generate a calibration curve. The concentrations of the unknown samples are then interpolated from this curve.

Bioanalytical Workflow Visualization

The following diagram illustrates the logical flow of a typical bioanalytical experiment for pharmacokinetic analysis, highlighting the integral role of the deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A 1. Plasma Sample Collection (Timed post-dose) B 2. Internal Standard Spiking (e.g., NGMN-d6) A->B C 3. Solid-Phase Extraction (SPE) (Isolates analyte + IS) B->C D 4. UPLC Separation C->D E 5. MS/MS Detection (MRM) (Analyte and IS transitions) D->E F 6. Peak Area Integration E->F G 7. Calculate Analyte/IS Ratio F->G H 8. Concentration Determination (from Calibration Curve) G->H I 9. Pharmacokinetic Analysis (Cmax, AUC, t1/2) H->I

Caption: Standard bioanalytical workflow for pharmacokinetic studies using an internal standard.

Conclusion

The pharmacokinetic profile of Norgestimate is defined by its active metabolites, Norelgestromin and Levonorgestrel. A thorough understanding of their respective absorption, distribution, metabolism, and elimination is essential for the clinical application and development of Norgestimate-containing products. While deuterated analogs like this compound do not have in-vivo pharmacokinetic properties to compare, they are indispensable as internal standards, enabling the robust and accurate quantification of Norgestimate's metabolites and thereby making reliable pharmacokinetic characterization possible.

References

Commercial Availability and Technical Profile of Norgestimate-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for Norgestimate-d3, a deuterated analog of the synthetic progestin Norgestimate (B1679921). This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Commercial Sources and Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. Researchers can procure this product from the following vendors:

  • Veeprho Life Sciences: Offers this compound and provides scientific support.[1]

  • Adva Tech Group Inc.: Supplies this compound (major) for research and development purposes.

  • LGC Standards: Provides this compound (major) as a neat product, suitable for analytical standard preparation.

  • Clinivex: Lists this compound (major) among its steroid reference standards.

These suppliers typically offer the compound in milligram quantities, and it is crucial to request a certificate of analysis (CoA) upon purchase to obtain lot-specific data.

Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and chemical databases.

ParameterValueSource
Molecular Formula C₂₃H₂₈D₃NO₃Veeprho[1]
Molecular Weight 372.53 g/mol Veeprho[1]
Chemical Purity >95% (by HPLC)Adva Tech Group Inc.
Isotopic Enrichment Not explicitly stated by suppliers. Typically, deuterated standards for mass spectrometry have an isotopic enrichment of ≥98%. It is recommended to confirm with the supplier's CoA.
Formulation Typically supplied as a neat solid (powder).LGC Standards

Experimental Protocols: Quantification of Norgestimate Metabolites using a Deuterated Internal Standard

While specific protocols for this compound are not readily published, a validated UPLC-MS/MS method for the quantification of 17-desacetyl norgestimate (a major active metabolite of Norgestimate) using 17-desacetyl norgestimate-d6 (B602510) as an internal standard provides a relevant and adaptable methodology. This protocol highlights the utility of a deuterated analog in bioanalytical assays.

Objective: To develop and validate a sensitive and rapid UPLC-MS/MS method for the quantification of 17-desacetyl norgestimate in human plasma.

Internal Standard: 17-desacetyl norgestimate-d6

Methodology:

  • Sample Preparation:

    • To 0.5 mL of human plasma, add the internal standard solution.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Chromatographic Conditions (UPLC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically in the range of 5-10 µL.

  • Mass Spectrometric Conditions (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Key Parameters from a Published Study:

  • Linear Range: 20-5000 pg/mL for 17-desacetyl norgestimate.

  • Precision and Accuracy: Intra- and inter-run precision and accuracy within 15%.

  • Recovery: High extraction recovery for both the analyte and the internal standard.

This methodology demonstrates the principle of using a stable isotope-labeled internal standard, like this compound, to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate quantification.

Signaling Pathways and Mechanism of Action of Norgestimate

Norgestimate, as a progestin, exerts its biological effects primarily through its interaction with steroid hormone receptors. Its mechanism of action is central to its use in hormonal contraception.

Primary Mechanism of Action:

Norgestimate's contraceptive effect is achieved through a multi-faceted mechanism that disrupts the normal ovulatory cycle. The primary signaling pathway involves the negative feedback regulation of the hypothalamic-pituitary-ovarian (HPO) axis.

cluster_H cluster_P Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary stimulates GnRH GnRH Hypothalamus->GnRH Ovary Ovaries Pituitary->Ovary stimulates LH LH Pituitary->LH FSH FSH Pituitary->FSH Ovulation Ovulation Ovary->Ovulation leads to Norgestimate Norgestimate (and its active metabolites) Norgestimate->Hypothalamus inhibits Norgestimate->Pituitary inhibits Norgestimate Norgestimate (and its active metabolites) PR Progesterone Receptor (PR) Norgestimate->PR AR Androgen Receptor (AR) Norgestimate->AR ER Estrogen Receptor (ER) Norgestimate->ER SHBG Sex Hormone-Binding Globulin (SHBG) Norgestimate->SHBG HighAffinity High Affinity (Agonist) LowAffinity Low Affinity NoAffinity No Significant Affinity start Define Analyte (Norgestimate) is_selection Select Internal Standard (this compound) start->is_selection lit_review Literature Review for Existing Methods is_selection->lit_review method_dev Method Development lit_review->method_dev extraction Sample Extraction (SPE, LLE) method_dev->extraction chromatography Chromatography (UPLC/HPLC) method_dev->chromatography ms_detection MS Detection (MRM) method_dev->ms_detection validation Method Validation extraction->validation chromatography->validation ms_detection->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity validation->selectivity stability Stability validation->stability matrix_effect Matrix Effect validation->matrix_effect application Sample Analysis (Pharmacokinetic Studies) linearity->application accuracy->application selectivity->application stability->application matrix_effect->application

References

Interpreting the Certificate of Analysis for Norgestimate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norgestimate-d3, the deuterium-labeled analogue of the progestin Norgestimate (B1679921), serves as a critical internal standard for bioanalytical and pharmacokinetic studies. Its use significantly enhances the accuracy and precision of quantitative analyses by mass spectrometry and liquid chromatography.[1] A Certificate of Analysis (CofA) for this compound is a vital document that guarantees its identity, purity, and overall quality. This guide provides an in-depth interpretation of a typical this compound CofA, detailing the analytical methodologies employed and presenting the data in a clear, structured format.

Quantitative Data Summary

The quantitative data presented in a CofA for this compound is crucial for assessing its suitability as an internal standard. The following tables summarize the key analytical tests and their typical specifications.

Table 1: Identification and Characterization

TestMethodSpecificationTypical Result
Appearance Visual InspectionWhite to off-white solidConforms
Solubility Visual InspectionSoluble in Methanol (B129727), Acetonitrile (B52724)Conforms
Identity (¹H-NMR) Nuclear Magnetic ResonanceSpectrum conforms to the structureConforms
Identity (Mass Spec) Mass SpectrometryMolecular ion peak consistent with the deuterated formulaConforms
Isotopic Purity Mass Spectrometry≥ 98% Deuterium (B1214612) incorporation99.5%
Chemical Purity (HPLC) High-Performance Liquid Chromatography≥ 98%99.8%

Table 2: Impurity Profile

TestMethodSpecificationTypical Result
Related Substances (HPLC) High-Performance Liquid ChromatographyIndividual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0%Individual Impurity < 0.1% Total Impurities 0.2%
Residual Solvents Gas Chromatography (GC)Meets USP <467> requirementsConforms

Experimental Protocols

The accuracy and reliability of the data presented in the CofA are contingent upon the rigorous execution of validated analytical methods. The following sections detail the methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

The HPLC method is employed to determine the chemical purity of this compound and to quantify any related substances. A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[2][3][4]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of water and acetonitrile is commonly used. A typical gradient might start with a higher proportion of water and gradually increase the acetonitrile concentration to elute more hydrophobic compounds.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where Norgestimate exhibits significant absorbance, typically around 245 nm.

  • Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable diluent, such as methanol or acetonitrile.

  • Procedure: The sample solution is injected into the chromatograph. The retention time and peak area of the main peak (this compound) and any impurity peaks are recorded.

  • Calculation: The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks. The percentage of each impurity is calculated by dividing the individual impurity peak area by the total area of all peaks. Relative response factors may be used for more accurate impurity quantification.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the identity of this compound by determining its molecular weight and to assess its isotopic purity by measuring the extent of deuterium incorporation.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS/MS) for sample introduction and separation.[5][6]

  • Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or orbitrap mass analyzer can be used.

  • Procedure for Identity: The instrument is calibrated, and the sample is introduced. The mass spectrum is acquired, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is then compared to the theoretical molecular weight of this compound.

  • Procedure for Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to the deuterated (d3) and non-deuterated (d0) forms of Norgestimate are measured. The isotopic purity is calculated as the percentage of the d3 form relative to the sum of all isotopic forms.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the chemical structure of this compound. The spectrum provides information about the chemical environment of each proton in the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Procedure: The sample is placed in the spectrometer, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed.

  • Interpretation: The obtained spectrum is compared with the known spectrum of Norgestimate, with the key difference being the absence of the signal corresponding to the three protons that have been replaced by deuterium atoms in the acetyl group.

Visualizations

The following diagrams illustrate the logical workflow of the Certificate of Analysis process and the relationship between the different analytical tests.

CofA_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certification SampleReceipt Sample Receipt SampleLogin Sample Login & Documentation SampleReceipt->SampleLogin StandardPrep Standard and Sample Preparation SampleLogin->StandardPrep Appearance Appearance (Visual) StandardPrep->Appearance Solubility Solubility Identity Identity (MS, NMR) Purity Purity & Impurities (HPLC) IsotopicPurity Isotopic Purity (MS) ResidualSolvents Residual Solvents (GC) DataReview Data Review & Verification Purity->DataReview CofAGeneration CofA Generation DataReview->CofAGeneration FinalApproval Final Approval & Release CofAGeneration->FinalApproval

Caption: Workflow for this compound Certificate of Analysis Generation.

Analytical_Relationships cluster_0 Primary Tests cluster_1 Supporting Methodologies cluster_2 Derived Properties Identity Identity Confirmation NMR ¹H-NMR Identity->NMR MS Mass Spectrometry Identity->MS Purity Purity Assessment HPLC HPLC Purity->HPLC Structure Correct Structure NMR->Structure MolecularWeight Correct Molecular Weight MS->MolecularWeight IsotopicPurity High Isotopic Purity MS->IsotopicPurity ChemicalPurity High Chemical Purity HPLC->ChemicalPurity ImpurityProfile Low Impurity Levels HPLC->ImpurityProfile

Caption: Relationship between Analytical Tests and Material Properties.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrum of Norgestimate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric behavior of Norgestimate-d3, a deuterated isotopologue of the synthetic progestin Norgestimate (B1679921). Utilized as an internal standard in pharmacokinetic and bioanalytical studies, a thorough understanding of its mass spectrum is crucial for accurate quantification and metabolite identification. This document outlines the key mass spectral data, experimental methodologies for its acquisition, and a proposed fragmentation pathway based on established principles of mass spectrometry.

Quantitative Mass Spectral Data

The mass spectrum of this compound is characterized by a specific set of ions that are informative of its structure. The following table summarizes the key quantitative data for both Norgestimate and its deuterated analog, this compound. The data for this compound is inferred from the known spectrum of Norgestimate and the mass shift introduced by the deuterium (B1214612) labeling on the acetyl group.

Compound Ion Type m/z (Da) Relative Abundance (%) Notes
Norgestimate[M+H]⁺370.2379100Protonated parent molecule.
[M+H+1]⁺371.241322.34Isotopic peak.
[M+H-CH₃COOH]⁺310.21642.36Loss of acetic acid (60 Da).
This compound [M+H]⁺ 373.2568 ~100 Protonated parent molecule.
[M+H+1]⁺ 374.2601 ~22 Isotopic peak.
[M+H-CD₃COOH]⁺ 310.2353 Significant Loss of deuterated acetic acid (63 Da).

Experimental Protocols for Mass Spectrometric Analysis

The acquisition of the mass spectrum of this compound is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following protocol outlines a general methodology based on established procedures for the analysis of Norgestimate and its metabolites.[1][2]

a) Sample Preparation:

  • Internal Standard Spiking: A known concentration of this compound is added to the biological matrix (e.g., plasma, serum) to serve as an internal standard for the quantification of unlabeled Norgestimate.

  • Protein Precipitation: Proteins are removed from the sample by adding a cold organic solvent such as acetonitrile (B52724), followed by vortexing and centrifugation.

  • Solid Phase Extraction (SPE): For cleaner samples and improved sensitivity, SPE can be employed to isolate the analyte of interest from the sample matrix.

b) Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column is typically used for the separation of Norgestimate and its metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

  • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected into the LC system.

c) Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for the analysis of Norgestimate and its analogs.[1]

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. For structural elucidation, a full scan or product ion scan is performed.

  • MRM Transitions (Hypothetical for this compound):

    • This compound: m/z 373.3 → 310.2 (Loss of CD₃COOH)

    • Norgestimate: m/z 370.2 → 310.2 (Loss of CH₃COOH)

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid Phase Extraction Precipitate->Extract LC Liquid Chromatography (C18 Column) Extract->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

A typical experimental workflow for the LC-MS/MS analysis of this compound.

Fragmentation Pathway of this compound

The fragmentation of this compound in the mass spectrometer provides structural information that is key to its identification and quantification. The primary fragmentation event for the protonated molecule ([M+H]⁺) is the neutral loss of the deuterated acetyl group. Norgestimate is a ketoxime, and its fragmentation can be influenced by the oxime functional group.

The proposed fragmentation pathway for this compound is initiated by the protonation of the molecule, likely at the oxime nitrogen or the acetyl oxygen. Subsequent collision-induced dissociation (CID) leads to the characteristic fragmentation pattern.

The following diagram, generated using the DOT language, visualizes the proposed fragmentation pathway of this compound.

fragmentation_pathway cluster_structure Proposed Fragmentation parent This compound [M+H]⁺ m/z = 373.3 fragment1 Fragment Ion m/z = 310.2 parent->fragment1 Collision-Induced Dissociation (CID) loss1 - CD₃COOH (Deuterated Acetic Acid)

Proposed fragmentation pathway of protonated this compound.

This primary fragmentation, the loss of deuterated acetic acid, is a highly specific and reliable transition for the detection and quantification of this compound in complex biological matrices. Further fragmentation of the m/z 310.2 ion can occur, leading to smaller fragments characteristic of the steroid backbone, but the initial loss of the deuterated acetyl group is the most analytically significant fragmentation. This is supported by the MRM transition observed for the related compound, 17-desacetyl norgestimate-d6, where a fragment of m/z 91.1 is observed from the precursor ion of m/z 334.3, indicating fragmentation of the steroid core.[1]

This in-depth guide provides a foundational understanding of the mass spectrum of this compound. The provided data and protocols are intended to assist researchers and scientists in developing and validating robust analytical methods for the accurate measurement of Norgestimate in various applications.

References

An In-depth Technical Guide to Norgestimate-d3 and its Primary Metabolite Norelgestromin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Norgestimate and its primary active metabolite, Norelgestromin. Norgestimate is a third-generation progestin widely used in hormonal contraceptives. This document details the physicochemical properties, pharmacokinetics, and pharmacodynamics of both compounds. Special emphasis is placed on experimental methodologies for their study, including receptor binding assays and analytical quantification. Quantitative data are presented in structured tables for ease of comparison. Furthermore, key metabolic and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of their biological activity. Information on Norgestimate-d3, a deuterated isotopologue of Norgestimate, is also included, highlighting its role in analytical methodologies.

Introduction

Norgestimate (NGM) is a synthetic progestin of the 19-norsteroid series, characterized by an oxime group at the C-3 position.[1][2] It functions as a prodrug, undergoing rapid and extensive first-pass metabolism in the intestines and liver to form its primary active metabolite, Norelgestromin (NGMN), also known as 17-deacetylnorgestimate.[3][4][5] Norelgestromin is principally responsible for the progestogenic effects observed following Norgestimate administration.[1][2] Norgestimate is commonly formulated with ethinyl estradiol (B170435) in combined oral contraceptives for pregnancy prevention and the treatment of moderate acne vulgaris.[3][6] The unique metabolic profile and receptor binding characteristics of Norgestimate and Norelgestromin contribute to their clinical efficacy and safety profile, particularly regarding their minimal androgenic activity.[7][8]

This compound is a deuterated form of Norgestimate, primarily utilized as an internal standard in analytical assays for the accurate quantification of Norgestimate in biological matrices.[9]

Physicochemical Properties

A summary of the key physicochemical properties of Norgestimate, this compound, and Norelgestromin is provided in Table 1.

Table 1: Physicochemical Properties

PropertyNorgestimateThis compoundNorelgestromin
IUPAC Name [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[6][(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate[9](17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one oxime[10]
Molecular Formula C₂₃H₃₁NO₃[11]C₂₃H₂₈D₃NO₃[9]C₂₁H₂₉NO₂[10]
Molecular Weight 369.5 g/mol [6]372.5 g/mol [9]327.46 g/mol [10]
CAS Number 35189-28-7[11]45359047 (CID)[9]53016-31-2[10]
Solubility Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[11]Not explicitly stated, but expected to be similar to Norgestimate.Not explicitly stated, but expected to be similar to other steroids.
Appearance Crystalline solid[11]Not explicitly stated.Crystals[10]

Pharmacokinetics

Absorption and Metabolism

Following oral administration, Norgestimate is rapidly absorbed.[6] It undergoes extensive first-pass metabolism, primarily in the gut wall and liver, leading to the formation of its major active metabolite, Norelgestromin, through deacetylation.[3][5] Norgestimate itself is detectable at low levels in serum for only a short duration.[1][2] Norelgestromin is further metabolized to other compounds, including the active metabolite norgestrel (B7790687) (levonorgestrel).[4][6]

Metabolism NGM Norgestimate (Oral) Intestine_Liver Intestinal Wall & Liver (First-Pass Metabolism) NGM->Intestine_Liver Deacetylation NGMN Norelgestromin (Primary Active Metabolite) Intestine_Liver->NGMN NG Norgestrel (Active Metabolite) NGMN->NG Hepatic Metabolism Metabolites Hydroxylated & Conjugated Metabolites (Inactive) NGMN->Metabolites Further Metabolism NG->Metabolites Further Metabolism MOA NGMN Norelgestromin Hypothalamus_Pituitary Hypothalamus/ Pituitary Axis NGMN->Hypothalamus_Pituitary Negative Feedback Cervical_Mucus Thickening of Cervical Mucus NGMN->Cervical_Mucus Endometrium Alteration of Endometrium NGMN->Endometrium LH_Surge LH Surge Inhibition Hypothalamus_Pituitary->LH_Surge Ovulation Ovulation Suppression LH_Surge->Ovulation Contraception Contraceptive Effect Ovulation->Contraception Cervical_Mucus->Contraception Endometrium->Contraception Binding_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Receptor_Prep Receptor Preparation (e.g., Cytosol) Incubation Incubation of Receptor, Radioligand, and Competitor Receptor_Prep->Incubation Ligand_Prep Radioligand & Competitor Preparation Ligand_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50 & RBA Calculation) Quantification->Data_Analysis

References

Methodological & Application

Application Note: High-Throughput Analysis of Norgestimate-d3 in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Norgestimate's active metabolite, 17-desacetyl norgestimate (B1679921), in human plasma. A deuterated internal standard, 17-desacetyl norgestimate D6, is utilized for accurate quantification, and the principles can be directly applied to methods using Norgestimate-d3. The described solid-phase extraction (SPE) sample preparation protocol, coupled with a rapid UPLC-MS/MS analysis, provides a high-throughput solution for bioequivalence and pharmacokinetic studies. The method was validated over a linear range of 20–5000 pg/mL with a correlation coefficient (r²) of ≥0.9988.[1][2]

Introduction

Norgestimate is a synthetic progestin widely used in oral contraceptives. Following administration, it is metabolized to active metabolites, including 17-desacetyl norgestimate. Accurate and reliable quantification of these metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of 17-desacetyl norgestimate in human plasma, using a deuterated internal standard.

Experimental Workflow

The overall experimental workflow for the analysis of 17-desacetyl norgestimate in human plasma is depicted below.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (0.5 mL) is_add Add Internal Standard (17-desacetyl norgestimate D6) plasma->is_add acidify Add 1% Formic Acid is_add->acidify vortex1 Vortex acidify->vortex1 spe_load Load onto SPE Cartridge (Oasis HLB) vortex1->spe_load spe_wash1 Wash with Water spe_load->spe_wash1 spe_wash2 Wash with 20% Acetonitrile (B52724) spe_wash1->spe_wash2 spe_elute Elute with Methanol (B129727) spe_wash2->spe_elute injection Inject 10 µL into UPLC-MS/MS System spe_elute->injection separation Chromatographic Separation (UPLC) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quant Quantification detection->quant report Reporting quant->report

Caption: Workflow for Norgestimate metabolite analysis.

Experimental Protocols

Materials and Reagents
  • 17-desacetyl norgestimate reference standard

  • 17-desacetyl norgestimate D6 internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (with sodium fluoride/potassium oxalate (B1200264) as anticoagulant to minimize ex-vivo conversion)[3][4]

  • Oasis HLB SPE cartridges (1 cm³/30 mg)

Stock and Working Solutions Preparation
  • Stock Solutions: Prepare stock solutions of 17-desacetyl norgestimate (250 µg/mL) and 17-desacetyl norgestimate D6 (100 µg/mL) in methanol.[1]

  • Working Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water (50/50, v/v) mixture.[1] These solutions are used to spike into blank plasma to create calibration curve standards and quality control (QC) samples.[1]

Sample Preparation: Solid-Phase Extraction (SPE)
  • To a 0.5 mL aliquot of human plasma, add 50 µL of the internal standard working solution (equivalent to 60 ng/mL of 17-desacetyl norgestimate D6).[1]

  • Add 0.5 mL of 1% formic acid and vortex the sample.[1]

  • Precondition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]

  • Load the sample mixture onto the preconditioned SPE cartridge.[1]

  • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.[1]

  • Elute the analyte and internal standard with 1 mL of methanol.[1]

  • Inject 10 µL of the eluate into the LC-MS/MS system.[1]

LC-MS/MS Conditions

Liquid Chromatography (UPLC)

  • Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)[3][4]

  • Mobile Phase: A gradient elution is typically used. Specific gradients should be optimized for the system.

  • Flow Rate: 0.5 mL/min[5]

  • Injection Volume: 10 µL[1]

  • Total Run Time: 4.5 minutes[1][2]

Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 17-desacetyl norgestimate: m/z 328.4 → 124.1[1]

    • 17-desacetyl norgestimate D6: m/z 334.3 → 91.1[1]

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Linearity

The method demonstrated excellent linearity over the concentration range of 20 to 5000 pg/mL for 17-desacetyl norgestimate in human plasma. The correlation coefficient (r²) was consistently ≥0.9988.[1][2]

Precision and Accuracy

The intra-run and inter-run precision and accuracy were determined by analyzing QC samples at multiple concentration levels. The results were within 10%, which is well within the acceptable limits for bioanalytical method validation.[1][2]

Table 1: Precision and Accuracy Data

QC LevelConcentration (pg/mL)Intra-run Precision (%RSD)Intra-run Accuracy (%)Inter-run Precision (%RSD)Inter-run Accuracy (%)
LLOQ20< 1090 - 110< 1090 - 110
Low60< 1090 - 110< 1090 - 110
Medium2500< 1090 - 110< 1090 - 110
High4000< 1090 - 110< 1090 - 110

Data presented is representative based on published results.[1][2]

Recovery

The extraction efficiency of the SPE method was evaluated for both the analyte and the internal standard.

Table 2: Extraction Recovery

AnalyteMean Recovery (%)
17-desacetyl norgestimate96.30
17-desacetyl norgestimate D693.90

Data from Saxena et al.[1][2]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in the bioanalytical method validation process.

Method Validation cluster_application Method Application specificity Specificity pk_study Pharmacokinetic Studies specificity->pk_study linearity Linearity & Range linearity->pk_study accuracy Accuracy accuracy->pk_study precision Precision precision->pk_study sensitivity Sensitivity (LLOQ) sensitivity->pk_study recovery Recovery recovery->pk_study stability Stability stability->pk_study matrix_effect Matrix Effect matrix_effect->pk_study be_study Bioequivalence Studies pk_study->be_study

Caption: Key parameters of bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of 17-desacetyl norgestimate in human plasma. The use of a deuterated internal standard ensures accuracy and precision. The detailed protocols and validation data presented in this application note can be readily adapted by researchers and drug development professionals for pharmacokinetic and bioequivalence studies of norgestimate.

References

Quantitative analysis of Norgestimate in plasma using Norgestimate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921) (NGM) is a synthetic progestin widely used in oral contraceptives. Following administration, norgestimate is rapidly and extensively metabolized, primarily to 17-desacetyl norgestimate (norelgestromin, DNGM), which is a major active metabolite, and subsequently to norgestrel (B7790687) (NG).[1][2] Due to this rapid conversion, circulating concentrations of the parent drug, norgestimate, are very low.[3] Historically, bioequivalence studies for oral contraceptives containing norgestimate focused on the measurement of its active metabolite, 17-desacetyl norgestimate.[4] However, with the advent of highly sensitive analytical instrumentation, health authorities now often require the demonstration of bioequivalence for the parent drug as well.[4]

This document provides detailed application notes and protocols for the simultaneous quantitative analysis of norgestimate and its primary active metabolite, 17-desacetyl norgestimate, in human plasma using their respective deuterated internal standards (Norgestimate-d6 and 17-desacetyl norgestimate-d6) by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of stable isotope-labeled internal standards ensures high accuracy and precision in the quantification.

Metabolic Pathway of Norgestimate

Norgestimate undergoes rapid first-pass metabolism in the intestines and liver. The primary metabolic pathway involves deacetylation to form 17-desacetyl norgestimate (norelgestromin), which is a potent progestin.[1][2] This metabolite is then further metabolized to other compounds, including norgestrel. The metabolic cascade is crucial for the pharmacological activity of the drug.

Norgestimate Metabolic Pathway NGM Norgestimate (NGM) DNGM 17-desacetyl norgestimate (DNGM) (Norelgestromin) NGM->DNGM Deacetylation (Intestines & Liver) NG Norgestrel (NG) DNGM->NG Metabolism Metabolites Further Hydroxylated and Conjugated Metabolites NG->Metabolites

Caption: Metabolic conversion of Norgestimate to its active metabolites.

Experimental Protocols

This section details the validated UPLC-MS/MS method for the simultaneous quantification of norgestimate and 17-desacetyl norgestimate in human plasma.[4]

Materials and Reagents
  • Norgestimate (NGM) reference standard

  • 17-desacetyl norgestimate (DNGM) reference standard

  • Norgestimate-d6 (B602510) (NGM-d6) internal standard

  • 17-desacetyl norgestimate-d6 (DNGM-d6) internal standard

  • Human plasma (with sodium fluoride/potassium oxalate (B1200264) as anticoagulant to minimize ex-vivo conversion)[4]

  • Hexane

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Acetonitrile

  • Dansyl chloride

  • Formic acid

  • Water (UPLC-MS grade)

Sample Preparation

The sample preparation involves liquid-liquid extraction followed by a derivatization step to enhance the mass spectrometric response.[4]

  • Pipette 0.4 mL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard solution (containing NGM-d6 and DNGM-d6).

  • Add extraction solvent (hexane/ethyl acetate mixture).

  • Vortex mix thoroughly to ensure efficient extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract and derivatize with dansyl chloride.

  • Reconstitute the final derivatized sample in methanol for UPLC-MS/MS analysis.

Liquid Chromatography Conditions
  • System: Waters Acquity UPLC

  • Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: Gradient elution

  • Run Time: Approximately 4.4 minutes[4]

Mass Spectrometry Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Norgestimate (derivatized)ValueValue
Norgestimate-d6 (derivatized)ValueValue
17-desacetyl norgestimate (derivatized)ValueValue
17-desacetyl norgestimate-d6 (derivatized)ValueValue

(Note: Specific m/z transitions for the derivatized compounds need to be optimized in the laboratory.)

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated UPLC-MS/MS method for the simultaneous determination of Norgestimate and 17-desacetyl norgestimate.[4]

Calibration Curve and Linearity
AnalyteCalibration Curve Range (pg/mL)Correlation Coefficient (r²)
Norgestimate (NGM)5 - 500≥ 0.99
17-desacetyl norgestimate (DNGM)25 - 2500≥ 0.99
Precision and Accuracy
AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
NorgestimateLQC, MQC, HQC< 15%< 15%85 - 115%
17-desacetyl norgestimateLQC, MQC, HQC< 15%< 15%85 - 115%

(Note: LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control)

For a related method focusing solely on 17-desacetyl norgestimate, the intra-run and inter-run precision and accuracy were reported to be within 10%.[5][6]

Recovery

The extraction recovery of the analytes and their internal standards is a critical parameter for method performance.

AnalyteMean Recovery (%)
17-desacetyl norgestimate96.30[5][6]
17-desacetyl norgestimate-d693.90[5][6]

(Note: Recovery data for Norgestimate and Norgestimate-d6 from the simultaneous assay were not explicitly detailed in the provided search results but are expected to be consistent and reproducible.)

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample collection to data analysis.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing plasma Plasma Sample (0.4 mL) add_is Add Internal Standards (NGM-d6, DNGM-d6) plasma->add_is lle Liquid-Liquid Extraction (Hexane/Ethyl Acetate) add_is->lle evap Evaporation to Dryness lle->evap deriv Derivatization (Dansyl Chloride) evap->deriv recon Reconstitution in Methanol deriv->recon uplc UPLC Separation recon->uplc msms MS/MS Detection (MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quant Quantification of Analytes calibration->quant

Caption: Workflow for Norgestimate analysis in plasma.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reproducible approach for the simultaneous quantification of norgestimate and its active metabolite, 17-desacetyl norgestimate, in human plasma. The use of deuterated internal standards and a robust sample preparation procedure ensures reliable data for pharmacokinetic and bioequivalence studies. This methodology is essential for drug development professionals and researchers working with norgestimate-containing formulations.

References

Application Notes and Protocols for the Bioanalysis of Norgestimate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the sample preparation of norgestimate (B1679921) and its primary active metabolite, 17-deacetylnorgestimate, from human plasma and serum for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Norgestimate-d3 is utilized as an internal standard to ensure accuracy and precision. Three common sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample cleanup and concentration, resulting in clean extracts and high sensitivity.

Application Note: SPE for 17-deacetylnorgestimate

This protocol is designed for the extraction of 17-deacetylnorgestimate from human plasma, yielding high recovery and minimal matrix effects, making it suitable for regulated bioanalysis and pharmacokinetic studies.

Quantitative Data Summary

AnalyteInternal StandardRecovery (%)Lower Limit of Quantification (LLOQ)
17-deacetylnorgestimate17-deacetylnorgestimate-d696.30[1]20 pg/mL[1]
17-deacetylnorgestimate-d6-93.90[1]-
Experimental Protocol: SPE

Materials:

  • Human plasma

  • This compound internal standard (IS) working solution

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (AR grade)

  • Deionized water

  • Oasis HLB SPE cartridges (1 cm³/30 mg)

Procedure:

  • To 0.5 mL of human plasma, add 50 µL of this compound internal standard working solution.

  • Add 0.5 mL of 1% formic acid in water and vortex to mix.

  • Condition the Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of deionized water.

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of deionized water followed by 1.0 mL of 20% acetonitrile in water.

  • Elute the analytes with 1.0 mL of methanol.

  • The eluate is ready for injection into the LC-MS/MS system.

SPE_Workflow plasma 0.5 mL Human Plasma add_is Add 50 µL This compound IS plasma->add_is add_acid Add 0.5 mL 1% Formic Acid & Vortex add_is->add_acid condition Condition: 1. 1.0 mL Methanol 2. 1.0 mL Water load Load Sample condition->load wash Wash: 1. 1.0 mL Water 2. 1.0 mL 20% Acetonitrile load->wash elute Elute: 1.0 mL Methanol wash->elute lcms Inject into LC-MS/MS elute->lcms LLE_Workflow plasma 0.4 mL Human Plasma add_is Add this compound IS plasma->add_is extract Extract with Hexane/Ethyl Acetate separate Vortex & Centrifuge extract->separate evaporate Evaporate Organic Layer separate->evaporate derivatize Derivatize with Dansyl Chloride reconstitute Reconstitute in Methanol derivatize->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms PPT_Workflow plasma 100 µL Human Plasma add_is Add 50 µL This compound IS plasma->add_is add_acn Add 300 µL cold Acetonitrile & Vortex centrifuge Centrifuge at >10,000 x g add_acn->centrifuge collect Collect Supernatant centrifuge->collect lcms Inject into LC-MS/MS collect->lcms

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Norgestimate's Active Metabolite and its Deuterated Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921) is a third-generation progestin widely used in oral contraceptives. Following administration, norgestimate is rapidly and extensively metabolized to its primary active metabolite, 17-desacetyl norgestimate (norelgestromin), which is responsible for the majority of its biological activity.[1] Due to the rapid conversion, bioanalytical methods for pharmacokinetic studies often focus on the quantification of 17-desacetyl norgestimate in plasma.[1] This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient extraction of 17-desacetyl norgestimate and its deuterated internal standard, 17-desacetyl norgestimate-d6 (B602510), from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The chemical properties of norgestimate, such as its high lipophilicity (LogP ≈ 4.1-4.8), suggest that a reversed-phase SPE mechanism would be an effective approach for its extraction.[2] This protocol, while validated for the active metabolite, serves as an excellent starting point for the development of an SPE method for the parent compound, norgestimate, due to their structural similarities. The described method utilizes Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, which are suitable for a wide range of acidic, neutral, and basic compounds.

Materials and Methods

This section details the necessary reagents, equipment, and the step-by-step procedure for the solid-phase extraction of 17-desacetyl norgestimate and its internal standard from human plasma.

Materials:

  • SPE Cartridges: Oasis HLB (1 cm³/30 mg)

  • Analytes: 17-desacetyl norgestimate, 17-desacetyl norgestimate-d6 (internal standard)

  • Reagents:

  • Equipment:

    • SPE vacuum manifold

    • Vortex mixer

    • Centrifuge

    • Pipettes and tips

    • Collection tubes

Sample Preparation:

  • To a 0.5 mL aliquot of human plasma, add 50 µL of the internal standard working solution (equivalent to 60 ng/mL of 17-desacetyl norgestimate-d6).

  • Add 0.5 mL of 1% formic acid to the plasma sample.

  • Vortex the sample mixture to ensure homogeneity.

Solid-Phase Extraction Protocol:

The following steps outline the SPE procedure using Oasis HLB cartridges:

  • Conditioning: Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of water.

    • Wash the cartridge with 1.0 mL of 20% acetonitrile in water.

  • Elution: Elute the analytes from the cartridge with 1.0 mL of methanol into a clean collection tube.

  • Final Preparation: The eluate can be directly injected into the LC-MS/MS system for analysis.

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis.

SPE_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_analysis Analysis plasma 0.5 mL Human Plasma is Add Internal Standard (17-desacetyl norgestimate-d6) plasma->is acid Add 1% Formic Acid is->acid vortex1 Vortex Mix acid->vortex1 condition Condition (Methanol, Water) vortex1->condition Load into SPE cartridge load Load Sample condition->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (20% Acetonitrile) wash1->wash2 elute Elute (Methanol) wash2->elute inject Inject into LC-MS/MS elute->inject Transfer eluate quantify Quantification inject->quantify SPE_Logic start Start: Plasma Sample (Analyte + Matrix) pretreatment Pre-treatment (Acidification & IS Spiking) start->pretreatment conditioning SPE Cartridge Conditioning (Activate Sorbent) pretreatment->conditioning loading Sample Loading (Analyte Binds to Sorbent) conditioning->loading washing Washing Steps (Remove Polar Interferences) loading->washing elution Elution (Recover Analyte with Organic Solvent) washing->elution analysis Final Eluate (Clean Sample for LC-MS/MS) elution->analysis

References

Application Note and Protocol for the Liquid-Liquid Extraction of Norgestimate Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921) is a synthetic progestin widely used in oral contraceptives. Accurate quantification of Norgestimate and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the extraction of Norgestimate from human plasma using a liquid-liquid extraction (LLE) method, incorporating a deuterated internal standard for enhanced accuracy and precision. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte of interest throughout the sample preparation and analysis process, correcting for variability.[1][2][3] This protocol is designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While direct analysis of Norgestimate is possible, it is rapidly and extensively metabolized to 17-desacetyl norgestimate and norgestrel.[4][5] Therefore, bioanalytical methods often focus on the quantification of its primary active metabolite, 17-desacetyl norgestimate. This protocol will focus on the extraction of this key metabolite using its corresponding deuterated internal standard, 17-desacetyl norgestimate-D6.[6][7][8][9]

Experimental Protocols

Materials and Reagents
  • Norgestimate and 17-desacetyl norgestimate reference standards

  • 17-desacetyl norgestimate-D6 (deuterated internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Water (deionized or Milli-Q)

  • Phosphate (B84403) buffer (pH 7.0)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 17-desacetyl norgestimate and 17-desacetyl norgestimate-D6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 17-desacetyl norgestimate stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards.

  • Internal Standard (IS) Working Solution (10 ng/mL): Dilute the 17-desacetyl norgestimate-D6 stock solution in a mixture of methanol and water (50:50, v/v).

Sample Preparation: Liquid-Liquid Extraction Protocol
  • Sample Aliquoting: Pipette 200 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the 17-desacetyl norgestimate-D6 working solution (10 ng/mL) to each tube, except for blank samples (add 25 µL of methanol:water instead).

  • Vortexing: Briefly vortex the samples for 10-15 seconds to ensure homogeneity.

  • Buffer Addition: Add 100 µL of phosphate buffer (pH 7.0) to each tube and vortex for another 10-15 seconds.

  • Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortexing and Transfer: Vortex the reconstituted samples for 30 seconds and transfer them to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 2 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to separate the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • 17-desacetyl norgestimate: m/z 328.4 → 124.1[6]

    • 17-desacetyl norgestimate-D6: m/z 334.3 → 91.1[6]

Data Presentation

Table 1: Method Validation Parameters for 17-desacetyl norgestimate
ParameterResult
Linearity Range20 - 5000 pg/mL[6][7][8][9]
Correlation Coefficient (r²)≥ 0.9988[6][7][8][9]
Lower Limit of Quantification (LLOQ)20 pg/mL[6]
Mean Extraction Recovery (Analyte)96.30%[6][7][8][9]
Mean Extraction Recovery (IS)93.90%[6][7][8][9]
Intra-run Precision (%CV)< 10%[6][7][8][9]
Inter-run Precision (%CV)< 10%[6][7][8][9]
Intra-run AccuracyWithin ±10%[6][7][8][9]
Inter-run AccuracyWithin ±10%[6][7][8][9]

Mandatory Visualization

Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Spiking with Deuterated IS p1->p2 p3 Buffer Addition p2->p3 p4 Addition of Extraction Solvent (MTBE) p3->p4 p5 Vortexing (Extraction) p4->p5 p6 Centrifugation p5->p6 p7 Organic Layer Transfer p6->p7 p8 Evaporation to Dryness p7->p8 p9 Reconstitution p8->p9 a1 LC-MS/MS Analysis p9->a1 Injection d1 Quantification a1->d1 Data Acquisition

Caption: Liquid-Liquid Extraction Workflow for Norgestimate Analysis.

Logical Relationship Diagram: Role of Deuterated Internal Standard

IS_Logic cluster_process Analytical Process cluster_output Result A Analyte in Plasma Ext Liquid-Liquid Extraction A->Ext A_ext Extracted Analyte Ion Ionization (ESI) A_ext->Ion A_ion Analyte Ion Signal Ratio Analyte/IS Ratio A_ion->Ratio IS Added IS IS->Ext IS_ext Extracted IS IS_ext->Ion IS_ion IS Ion Signal IS_ion->Ratio Ext->A_ext Ext->IS_ext Ion->A_ion Ion->IS_ion Quant Accurate Quantification Ratio->Quant

Caption: Role of the Deuterated Internal Standard in Bioanalysis.

References

Application Notes and Protocols for the Use of Norgestimate-d3 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic drug monitoring (TDM) is a critical practice for optimizing drug therapy, ensuring efficacy while minimizing toxicity. For hormonal contraceptives like norgestimate (B1679921), precise quantification in biological matrices is essential for pharmacokinetic and bioequivalence studies. Norgestimate is a progestin widely used in combination with ethinyl estradiol (B170435) for contraception and the treatment of acne.[1][2] Upon administration, norgestimate is rapidly metabolized to its active metabolites, including 17-desacetyl norgestimate (norelgestromin) and norgestrel.[3]

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[4] Norgestimate-d3 is a deuterated analog of norgestimate designed for use as an internal standard in such assays.[5] This document provides detailed application notes and protocols for the utilization of this compound in the therapeutic drug monitoring of norgestimate and its primary active metabolite, 17-desacetyl norgestimate.

While specific detailed protocols for this compound are not widely published, this document adapts a validated method for the quantification of 17-desacetyl norgestimate using a deuterated internal standard (17-desacetyl norgestimate-d6), providing a robust framework for researchers.[6][7][8]

Analyte and Internal Standard

CompoundMolecular FormulaMolecular Weight ( g/mol )
NorgestimateC₂₃H₃₁NO₃369.50
This compound C₂₃H₂₈D₃NO₃ 372.53 [5]
17-desacetyl norgestimateC₂₁H₂₉NO₂327.46
17-desacetyl norgestimate-d6 (B602510)C₂₁H₂₃D₆NO₂333.50[6]

Experimental Protocols

This section details the methodology for the quantification of 17-desacetyl norgestimate in human plasma using a deuterated internal standard. This protocol is adapted from a validated LC-MS/MS method and can be applied with this compound for the quantification of norgestimate or its metabolites.[6]

Materials and Reagents
  • Analytes: Norgestimate, 17-desacetyl norgestimate

  • Internal Standard: this compound

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic acid (analytical grade), Water (deionized)

  • Solid Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) reverse-phase cartridges

  • Biological Matrix: Human plasma

Instrumentation
  • Liquid Chromatography: UPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)
  • To a 0.5 mL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound at a suitable concentration).

  • Add 0.5 mL of 1% formic acid and vortex the mixture.

  • Precondition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.

  • Elute the analytes with an appropriate volume of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Method (Adapted)[6]
ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for analyte separation
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Total Run Time Approximately 4.5 minutes[6]
Mass Spectrometry (MS) Method

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Norgestimate 370.2To be determined empirically
This compound (Internal Standard) 373.2To be determined empirically
17-desacetyl norgestimate 328.4124.1[6]
17-desacetyl norgestimate-d6 (Internal Standard) 334.391.1[6]

Note: The precursor and product ions for Norgestimate and this compound need to be optimized by direct infusion into the mass spectrometer.

Method Validation Parameters (Adapted from 17-desacetyl norgestimate assay)[6][7]

The following table summarizes the performance characteristics of a validated method for 17-desacetyl norgestimate, which can serve as a benchmark for a method using this compound.

ParameterResult
Linearity Range 20–5000 pg/mL[6][7]
Correlation Coefficient (r²) ≥0.9988[6][7]
Intra-run Precision and Accuracy Within 10%[6][7]
Inter-run Precision and Accuracy Within 10%[6][7]
Recovery (17-desacetyl norgestimate) 96.30%[6][7]
Recovery (17-desacetyl norgestimate-d6) 93.90%[6][7]
Lower Limit of Quantification (LLOQ) 20 pg/mL[6]

Visualizations

Experimental Workflow for Therapeutic Drug Monitoring

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc UPLC Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for TDM of norgestimate using this compound.

Analyte and Internal Standard Relationship

G cluster_properties Shared Properties Norgestimate Norgestimate Norgestimate_d3 This compound prop1 Similar Chemical & Physical Properties Norgestimate->prop1 prop2 Co-elution in Chromatography Norgestimate->prop2 prop3 Similar Ionization Efficiency Norgestimate->prop3 Norgestimate_d3->prop1 Norgestimate_d3->prop2 Norgestimate_d3->prop3 G Norgestimate Norgestimate Metabolite1 17-desacetyl norgestimate (Norelgestromin) (Active) Norgestimate->Metabolite1 Deacetylation Metabolite2 Norgestrel (Active) Metabolite1->Metabolite2 Deoximation Further_Metabolites Hydroxylated Metabolites and Conjugates Metabolite1->Further_Metabolites Metabolite2->Further_Metabolites

References

Application Note: Quantitative Analysis of Norgestimate using Norgestimate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921) is a synthetic progestin widely used in oral contraceptives. Accurate quantification of norgestimate in biological matrices is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Norgestimate-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method minimizes variability introduced during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This application note provides a detailed protocol for the preparation of a calibration curve for norgestimate using this compound as an internal standard, suitable for the quantification of the analyte in human plasma.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is an analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample.[2] This "isotope-labeled" internal standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium). Because the internal standard and the analyte behave identically during sample extraction, chromatography, and ionization, any sample loss or variation will affect both compounds equally. The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the preparation of a norgestimate calibration curve with this compound as the internal standard for LC-MS/MS analysis.

Materials and Reagents
  • Norgestimate (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm or higher)

  • Human plasma (drug-free)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Microcentrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock Solutions
  • Norgestimate Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of norgestimate analytical standard.

    • Dissolve in a 100 mL volumetric flask with methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Store at -20°C.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 100 mL volumetric flask with methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Store at -20°C.

Preparation of Working Solutions
  • Norgestimate Working Solutions:

    • Perform serial dilutions of the norgestimate stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions at concentrations of 0.05, 0.1, 0.5, 1, 5, 10, 25, and 50 ng/mL.

  • This compound Internal Standard (IS) Working Solution (10 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 10 ng/mL.

Preparation of Calibration Curve Standards in Human Plasma
  • Label a series of microcentrifuge tubes for each calibration point (e.g., CAL-1 to CAL-8).

  • To each tube, add 475 µL of drug-free human plasma.

  • Spike 25 µL of the appropriate norgestimate working solution into each tube to achieve the desired final concentrations. This results in a calibration curve with a range of, for example, 5-500 pg/mL.[3]

  • Add 50 µL of the 10 ng/mL this compound internal standard working solution to each tube.

  • Vortex each tube for 30 seconds.

The following table summarizes the preparation of an 8-point calibration curve:

Calibration StandardNorgestimate Working Solution Concentration (ng/mL)Volume of Working Solution (µL)Volume of Human Plasma (µL)Volume of IS Working Solution (µL)Final Norgestimate Concentration (pg/mL)Final IS Concentration (ng/mL)
CAL-10.0525475502.51
CAL-20.1254755051
CAL-30.52547550251
CAL-412547550501
CAL-5525475502501
CAL-61025475505001
CAL-725254755012501
CAL-850254755025001
Sample Preparation (Solid Phase Extraction)
  • To each 500 µL plasma sample (calibration standards, quality controls, and unknown samples), add 500 µL of 1% formic acid in water and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water followed by 1 mL of 20% acetonitrile in water.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Data Presentation

The following table represents a typical calibration curve for norgestimate analysis. The peak area ratio (Norgestimate peak area / this compound peak area) is plotted against the nominal concentration of norgestimate.

Norgestimate Concentration (pg/mL)Norgestimate Peak AreaThis compound Peak AreaPeak Area Ratio
51,250500,0000.0025
102,500500,0000.0050
5012,500500,0000.0250
10025,000500,0000.0500
25062,500500,0000.1250
500125,000500,0000.2500

A linear regression analysis of the calibration curve data should yield a correlation coefficient (r²) of ≥ 0.99.

Visualizations

Norgestimate Signaling Pathway

Norgestimate, as a progestin, primarily functions by negatively regulating the hypothalamic-pituitary-ovarian (HPO) axis to prevent ovulation.[4][5]

Norgestimate_Signaling_Pathway cluster_effects Contraceptive Effects Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + GnRH Ovary Ovary Pituitary->Ovary + LH + FSH Ovulation Ovulation Ovary->Ovulation Follicular Development & Maturation Norgestimate Norgestimate (as Progestin) Norgestimate->Hypothalamus - Norgestimate->Pituitary - Cervical_Mucus Thickened Cervical Mucus Norgestimate->Cervical_Mucus Endometrium Altered Endometrium Norgestimate->Endometrium GnRH GnRH LH LH FSH FSH

Caption: Mechanism of action of Norgestimate.

Experimental Workflow for Norgestimate Quantification

The following diagram illustrates the overall workflow for the quantitative analysis of norgestimate in plasma samples.

Experimental_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with this compound (IS) Sample_Collection->Spiking Extraction Solid Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Norgestimate quantification workflow.

Conclusion

This application note provides a comprehensive protocol for the preparation of a calibration curve for the quantification of norgestimate in human plasma using this compound as an internal standard. The use of an isotope-labeled internal standard coupled with LC-MS/MS analysis offers a robust, sensitive, and accurate method for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of norgestimate. The provided protocols and workflows can be adapted to specific laboratory conditions and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Norgestimate-d3 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the signal intensity of Norgestimate-d3 and its analogs in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterium-labeled version of Norgestimate (B1679921). In mass spectrometry, it is commonly used as an internal standard for the quantification of Norgestimate and its metabolites in biological samples.[1] The deuterium (B1214612) labels give it a slightly higher mass than the non-labeled compound, allowing it to be distinguished by the mass spectrometer while having very similar chemical and physical properties. This improves the accuracy and precision of quantitative analyses.

Q2: What are the typical MRM transitions for Norgestimate's active metabolite and its deuterated internal standard?

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
17-desacetyl norgestimate328.4124.1ESI Positive
17-desacetyl norgestimate-d6334.391.1ESI Positive
Data sourced from a study on the quantification of 17-desacetyl norgestimate in human plasma.[2]

Q3: Which ionization technique is best for this compound analysis?

Electrospray ionization (ESI) in positive ion mode is a commonly reported and effective technique for the analysis of Norgestimate and its metabolites.[2] ESI is well-suited for polar to moderately polar compounds and is a soft ionization technique, which helps in keeping the precursor ion intact for MS/MS analysis. While Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds, ESI generally provides good sensitivity for this class of molecules.[3][4][5]

Q4: How can I minimize matrix effects when analyzing this compound in biological samples?

Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge.[6] To mitigate these effects:

  • Effective Sample Preparation: Employ a robust sample cleanup method like Solid-Phase Extraction (SPE) to remove interfering components.[2][7]

  • Chromatographic Separation: Optimize your LC method to separate this compound from matrix interferences.

  • Dilution: If the signal intensity is sufficient, diluting the sample can reduce the concentration of matrix components.[8]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

A weak or absent signal is a frequent problem in LC-MS/MS analysis.[9] Follow this workflow to diagnose the issue:

LowSignalWorkflow start Start: Low this compound Signal check_ms Verify MS System Performance (Tune & Calibrate) start->check_ms check_standard Check Internal Standard Integrity (Fresh Stock, Direct Infusion) check_ms->check_standard System OK check_lc Evaluate LC Performance (Peak Shape, Retention Time) check_standard->check_lc Standard OK optimize_source Optimize MS Source Parameters (Voltage, Gas, Temperature) check_lc->optimize_source LC OK optimize_prep Improve Sample Preparation (SPE Cleanup) optimize_source->optimize_prep Source Optimized resolve Signal Optimized optimize_prep->resolve

Caption: Troubleshooting workflow for low this compound signal intensity.

Issue 2: Poor Peak Shape or Tailing

Poor chromatography can negatively impact signal intensity and reproducibility.[9]

  • Check Column Health: Ensure your analytical column is not degraded or clogged. Using a guard column is recommended.

  • Mobile Phase Compatibility: Ensure the pH of your mobile phase is appropriate. A slightly acidic mobile phase, such as one containing 0.1% formic acid, is often used to improve peak shape for this type of compound.

  • Sample Solvent: The composition of the solvent your sample is dissolved in should be similar to the initial mobile phase conditions to prevent peak distortion.

Issue 3: High Signal Variability (Poor Precision)

Inconsistent signal intensity can arise from several sources.

  • Inconsistent Sample Preparation: Ensure your sample preparation procedure is highly consistent across all samples. Automation can help reduce variability.

  • LC System Carryover: Residual analyte from previous injections can lead to inaccurate quantification. Implement a robust needle and column wash routine between samples.

  • Matrix Effects: As mentioned in the FAQs, matrix effects can cause significant signal variability. A post-column infusion experiment can help diagnose the presence of ion suppression or enhancement zones in your chromatogram.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from a method for the extraction of 17-desacetyl norgestimate from human plasma and provides a good starting point for this compound.[2]

  • Cartridge Conditioning: Condition an Oasis HLB (1 cm³/30 mg) SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

  • Sample Pre-treatment: To 0.5 mL of plasma sample, add the internal standard (this compound) and 0.5 mL of 1% formic acid. Vortex to mix.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.

  • Elution: Elute the analyte and internal standard with 1.0 mL of methanol.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the eluate into the LC-MS/MS system.

SPE_Workflow start Start: Plasma Sample pretreat Pre-treat Sample (Add IS, Acidify) start->pretreat condition Condition SPE Cartridge (Methanol, Water) load Load Sample onto Cartridge condition->load pretreat->load wash Wash Cartridge (Water, 20% ACN) load->wash elute Elute Analyte (Methanol) wash->elute inject Inject into LC-MS/MS elute->inject

Caption: Experimental workflow for Solid-Phase Extraction.

Recommended Starting MS Parameters

The optimal parameters are instrument-dependent and should be determined empirically. The following table provides a good starting point for method development based on typical values for similar compounds.

ParameterStarting Value
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Nebulizer Gas Flow Instrument Dependent
Drying Gas Flow Instrument Dependent
Collision Gas Argon
These are general starting points and will require optimization for your specific mass spectrometer.

References

Preventing ion suppression of Norgestimate-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression of Norgestimate-d3 and its analytes during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it affecting my this compound signal?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of your target analyte (e.g., a Norgestimate (B1679921) metabolite) and its internal standard (this compound).[1][2] This occurs when co-eluting components from the sample matrix (like plasma, serum, or urine) compete with your analyte for charge, surface area on the ESI droplet, or access to the gas phase in the mass spectrometer's ion source.[2][3][4] The result is a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[5]

Q2: I'm observing a low signal intensity for both my analyte and the this compound internal standard. What is the likely cause?

A2: A concurrently low signal for both the analyte and its stable isotope-labeled internal standard is a strong indicator of significant ion suppression.[5] This suggests that interfering substances are co-eluting from your sample matrix and suppressing the ionization of both compounds.[5] The most common sources of these interferences in bioanalysis are phospholipids (B1166683), salts, and proteins that were not adequately removed during sample preparation.[5][6]

Q3: My analyte-to-internal standard (this compound) ratio is inconsistent across replicates. What could be the problem?

A3: Inconsistent analyte/internal standard ratios suggest that the ion suppression is variable and not being uniformly compensated for by the this compound internal standard.[5] While stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects, slight differences in retention time or significant variations in the matrix composition between samples can lead to differential ion suppression, affecting the analyte and internal standard differently.[7]

Q4: What are the most common sources of ion suppression when analyzing biological samples like plasma or serum?

A4: In the analysis of biological fluids, the primary culprits for ion suppression in ESI-MS are endogenous matrix components.[6] Phospholipids, particularly glycerophosphocholines, are a major and notorious source of ion suppression because they are highly abundant in plasma and tend to co-elute with many analytes.[8][9] Other significant sources include proteins, peptides, salts, and metabolites that may be present in high concentrations.[6]

Q5: Can my Liquid Chromatography (LC) mobile phase be the cause of ion suppression?

A5: Yes, the mobile phase composition can significantly impact ionization efficiency. The use of non-volatile additives, such as trifluoroacetic acid (TFA) or phosphate (B84403) buffers, is known to cause signal suppression.[10] It is generally recommended to use volatile mobile phase additives like formic acid, acetic acid, ammonium (B1175870) formate (B1220265), or ammonium acetate (B1210297) at low concentrations (e.g., under 0.1%) to promote stable and efficient ionization.[11][12][13] The pH of the mobile phase also plays a critical role in analyte ionization.[12][14]

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and mitigate ion suppression.

Guide 1: How to Diagnose Ion Suppression

Before optimizing your method, it's crucial to confirm that ion suppression is the root cause of your issues and to identify where in the chromatogram it occurs.

Method A: Post-Column Infusion Experiment This experiment helps visualize the specific retention times where matrix components are causing suppression.[6] A solution of your analyte and this compound is continuously infused into the mobile phase flow after the analytical column. When a blank matrix extract is injected, any dip in the otherwise stable signal baseline indicates a region of ion suppression.[6]

Method B: Quantitative Matrix Effect Assessment This method quantifies the extent of ion suppression. The matrix factor is calculated by comparing the peak area of an analyte spiked into a blank, extracted matrix sample (post-extraction) with the peak area of the analyte in a pure solvent.[1][15]

  • Matrix Factor > 1: Ion Enhancement

  • Matrix Factor = 1: No Matrix Effect

  • Matrix Factor < 1: Ion Suppression

Guide 2: Optimizing Sample Preparation

Improving sample cleanup is the most effective way to eliminate ion suppression.[1][16] The goal is to selectively remove interfering matrix components, especially phospholipids, while efficiently recovering your analyte.

  • Review Your Current Method: Protein Precipitation (PPT) is a common but often insufficient technique, as it removes proteins but leaves behind significant amounts of phospholipids.[3][6][8]

  • Consider Advanced Techniques:

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by using immiscible solvents to partition the analyte away from polar interferences like salts.[15][16]

    • Solid-Phase Extraction (SPE): Provides superior cleanup by using a solid sorbent to bind the analyte, allowing interfering components to be washed away before the analyte is eluted.[1][11][16] This is a highly effective method for minimizing matrix effects.[17]

    • HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the targeted removal of phospholipids, resulting in exceptionally clean extracts.[8]

Guide 3: Optimizing LC Conditions

Chromatographic separation can be optimized to resolve the analyte and this compound from co-eluting matrix interferences.[11][15]

  • Increase Chromatographic Resolution: Employing Ultra-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle columns can significantly increase peak resolution, separating the analyte from interfering matrix components more effectively than traditional HPLC.

  • Modify Gradient Elution: Adjust the gradient slope to increase the separation between your analyte peak and the regions where suppression was identified (e.g., from the post-column infusion experiment).

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units below the pKa for basic analytes or two units above the pKa for acidic analytes to promote ionization.[12]

  • Use MS-Friendly Buffers: Replace any non-volatile salts with volatile alternatives like ammonium formate or ammonium acetate.[11]

Section 3: Experimental Protocols

Protocol 1: Post-Column Infusion Experiment for Identifying Ion Suppression Zones

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Standard solution of Norgestimate metabolite and this compound (approx. 100 ng/mL in mobile phase)

  • Blank extracted biological matrix (e.g., plasma processed via your current sample prep method)

  • Mobile phase solvents

Procedure:

  • System Setup: Connect the outlet of the LC column to one inlet of the tee-piece. Connect the syringe pump to the second inlet of the tee. Connect the outlet of the tee to the MS ion source.

  • Analyte Infusion: Fill the syringe with the standard solution and set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

  • Equilibration: Start the LC flow and the syringe pump. Allow the MS signal for your analyte and internal standard to stabilize, creating a flat baseline.

  • Injection: Inject a blank solvent sample first to confirm a stable baseline.

  • Matrix Injection: Inject the prepared blank matrix extract onto the LC column and acquire data across the full chromatographic run time.

  • Data Analysis: Examine the chromatogram for the infused analyte/IS. Any negative deviation or "dip" from the stable baseline indicates a region where matrix components are eluting and causing ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup

Objective: To remove proteins, salts, and phospholipids from plasma samples prior to LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., mixed-mode or reversed-phase, chosen based on analyte chemistry)

  • SPE vacuum manifold

  • Plasma sample containing Norgestimate metabolite and spiked with this compound

  • Methanol (MeOH)

  • Deionized water

  • Conditioning, wash, and elution solvents (specific to the SPE cartridge and analyte)

  • Nitrogen evaporator

Procedure (General Example):

  • Conditioning: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of deionized water to activate the sorbent. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample (e.g., 0.5 mL) onto the cartridge.

  • Washing: Pass 1 mL of a weak wash solvent (e.g., 5% MeOH in water) through the cartridge to remove highly polar interferences like salts.

  • Elution: Elute the analyte and internal standard using 1 mL of an appropriate elution solvent (e.g., a higher percentage of organic solvent, potentially with a pH modifier).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for injection.

Section 4: Data & Visualizations

Data Tables

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueProtein RemovalPhospholipid RemovalOverall Effectiveness in Reducing Ion SuppressionThroughput
Protein Precipitation (PPT) HighLowLow to Moderate[3][6]High
Liquid-Liquid Extraction (LLE) HighModerateModerate to High[3]Moderate
Solid-Phase Extraction (SPE) HighHighHigh[6][11]Moderate
HybridSPE®-Phospholipid HighVery HighVery High[8]High

Table 2: Example LC-MS/MS Parameters for 17-desacetyl norgestimate Analysis (Based on literature values; optimization is required for specific instrumentation and applications)[17]

ParameterSetting
LC Column UPLC BEH C18 (or similar high-resolution column)
Mobile Phase A Ammonium Acetate in Water
Mobile Phase B Acetonitrile/Methanol mixture
Flow Rate ~0.4 - 0.6 mL/min
Ionization Mode ESI Positive
MRM Transition (Analyte) m/z 328.4 → 124.1
MRM Transition (IS - D6) m/z 334.3 → 91.1
Run Time ~4.5 min

Diagrams

G Mechanism of Ion Suppression in an ESI Droplet cluster_source ESI Source cluster_detector To Mass Analyzer Droplet ESI Droplet Surface SuppressedSignal Reduced Signal Droplet->SuppressedSignal Competition for charge & surface access Analyte Analyte (Norgestimate) Analyte->Droplet IS IS (this compound) IS->Droplet Matrix Matrix (e.g., Phospholipid) Matrix->Droplet Charge Charge (+)

Caption: Competition for charge and surface access in an ESI droplet.

G Troubleshooting Workflow for Ion Suppression Start Inconsistent Results or Low Analyte/IS Signal Diagnose Diagnose Problem: Post-Column Infusion Start->Diagnose Suppression_Yes Ion Suppression Identified? Diagnose->Suppression_Yes Optimize_SamplePrep 1. Optimize Sample Prep (SPE, LLE, HybridSPE) Suppression_Yes->Optimize_SamplePrep Yes Other_Issue Investigate Other Issues (e.g., Instrument Fault) Suppression_Yes->Other_Issue No Optimize_LC 2. Optimize Chromatography (Gradient, Column, Mobile Phase) Optimize_SamplePrep->Optimize_LC Optimize_MS 3. Optimize MS Source (Gas, Temp, Voltage) Optimize_LC->Optimize_MS Re_Evaluate Re-evaluate Performance Optimize_MS->Re_Evaluate End Method Validated Re_Evaluate->End

Caption: A logical workflow for troubleshooting ion suppression.

G Sample Preparation Workflow Comparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add Add Acetonitrile ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_end Inject (Proteins Removed, Phospholipids Remain) ppt_supernatant->ppt_end spe_start Plasma Sample spe_load Condition & Load on Cartridge spe_start->spe_load spe_wash Wash Interferences (Salts, Phospholipids) spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_end Inject (Proteins & Phospholipids Removed) spe_elute->spe_end

Caption: Comparison of PPT and SPE sample cleanup workflows.

References

Technical Support Center: Norgestimate-d3 Analysis in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts during the analysis of Norgestimate-d3 using reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in HPLC analysis?

This compound is a deuterium-labeled analog of Norgestimate (B1679921), a synthetic progestin.[1] In analytical chemistry, particularly in mass spectrometry and liquid chromatography, deuterium-labeled compounds like this compound are commonly used as internal standards.[1] This is because they are chemically almost identical to the unlabeled analyte but have a different mass, allowing for accurate quantification in complex biological samples.[1]

Q2: What are the typical chemical properties of this compound?

This compound is a white crystalline solid.[2] As a deuterated analog of Norgestimate, it shares very similar chemical and physical properties with the parent compound, including its solubility and logP.[3][4] Norgestimate is known to exist as syn and anti isomers, which can be separated under specific chromatographic conditions.[5][6]

Q3: What are the most common causes of retention time shifts in RP-HPLC?

Retention time variability is a frequent issue in HPLC.[7] The primary causes can be broadly categorized into issues related to the mobile phase, the HPLC column, the instrument, and environmental factors.[8][9] These include variations in mobile phase composition and pH, column degradation or contamination, fluctuations in temperature and flow rate, and problems with the pump or injector.[10][11]

Q4: Can the deuterium (B1214612) labeling in this compound affect its retention time compared to unlabeled Norgestimate?

In reversed-phase HPLC, the retention mechanism is primarily based on hydrophobic interactions. The substitution of hydrogen with deuterium results in a negligible change in polarity and molecular shape. Therefore, under typical RP-HPLC conditions, the retention time of this compound is expected to be very similar to that of unlabeled Norgestimate. Any significant separation is unlikely unless highly specific chromatographic conditions are employed.

Troubleshooting Guide: this compound Retention Time Shifts

This guide addresses specific issues that can lead to retention time shifts for this compound in your RP-HPLC analysis.

Issue 1: Gradual Drift in Retention Time Over a Series of Injections

A consistent, unidirectional shift in retention time (either consistently increasing or decreasing) over multiple runs often points to a systematic change in the chromatographic system.[12]

Possible Causes & Solutions:

Cause Solution Reference
Mobile Phase Composition Change The organic solvent component of the mobile phase may evaporate over time, leading to a stronger mobile phase and decreased retention. Prepare fresh mobile phase daily and keep solvent bottles capped. If using an online mixer, ensure it is functioning correctly.[10][12]
Column Equilibration A new column may require an extended initial equilibration period. It is also possible for the column to not be fully re-equilibrated between gradient runs. Increase the column equilibration time.[10][13]
Column Temperature Fluctuation Even minor changes in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature. A 1°C change can alter retention time by 1-2%.[8][14][15]
Column Contamination/Aging Buildup of sample matrix components on the column can alter its chemistry and lead to retention time drift. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8][11]
Issue 2: Abrupt or Random Shifts in Retention Time

Sudden and unpredictable changes in retention time are often indicative of a hardware or system-level failure.[16]

Possible Causes & Solutions:

Cause Solution Reference
Air Bubbles in the System Air bubbles in the pump or detector can cause significant fluctuations in flow rate and pressure, leading to erratic retention times. Degas the mobile phase and purge the HPLC system.[10][17]
Pump Malfunction Worn pump seals or faulty check valves can lead to an inconsistent flow rate. Check for pressure fluctuations and perform pump maintenance as needed. Verify the flow rate using a calibrated flow meter.[8][12][13]
System Leaks A leak in the system can cause a drop in pressure and an increase in retention time. Inspect all fittings and connections for any signs of leakage.[12][18]
Injector Issues A partially blocked injector needle or a malfunctioning injector valve can lead to inconsistent injection volumes and retention times. Clean or replace the injector needle and ensure the injector is functioning correctly.[10]
Issue 3: Peak Tailing or Splitting Accompanied by Retention Time Shifts

Changes in peak shape along with retention time shifts can indicate issues with the column, mobile phase pH, or sample solvent.

Possible Causes & Solutions:

Cause Solution Reference
Mobile Phase pH For ionizable compounds, small changes in the mobile phase pH can significantly impact retention time and peak shape. Ensure the buffer is correctly prepared and within its buffering range.[8][13][17]
Column Void or Channeling A void at the head of the column can cause peak splitting and shifts in retention. Reverse-flush the column (if permissible by the manufacturer) or replace it.[10]
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and earlier elution. Whenever possible, dissolve the sample in the initial mobile phase.[15]
Co-elution with an Interfering Peak An interfering peak from the sample matrix can affect the peak shape and apparent retention time of this compound. Adjust the mobile phase composition or gradient to improve resolution.[10]

Experimental Protocols

Representative RP-HPLC Method for Norgestimate Analysis

This protocol is based on established methods for Norgestimate and can be used as a starting point for the analysis of this compound.[5][6] Optimization for your specific instrument and application is recommended.

Table 1: Chromatographic Conditions

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 247 nm
Internal Standard This compound (if quantifying Norgestimate) or another suitable compound

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute the stock solution with the mobile phase to the desired working concentration.

  • Sample Solution: Extract the sample containing this compound with an appropriate solvent. The final sample should be dissolved in the initial mobile phase conditions to avoid peak distortion.[15]

Visualizations

Troubleshooting Logic for Retention Time Shifts

The following diagram outlines a systematic approach to troubleshooting retention time shifts in HPLC.

Troubleshooting_Workflow start Retention Time Shift Observed check_t0 Check Unretained Peak (t0) Retention Time start->check_t0 t0_variable t0 is Variable check_t0->t0_variable All peaks shift t0_constant t0 is Constant check_t0->t0_constant Specific peaks shift system_issue Likely a System/Hardware Issue t0_variable->system_issue chemical_issue Likely a Chemical/Chromatographic Issue t0_constant->chemical_issue check_flow_rate Verify Flow Rate system_issue->check_flow_rate check_mobile_phase Prepare Fresh Mobile Phase chemical_issue->check_mobile_phase check_leaks Inspect for Leaks check_flow_rate->check_leaks check_pump Check Pump Performance check_leaks->check_pump check_column Inspect/Replace Column check_mobile_phase->check_column check_temperature Verify Column Temperature check_column->check_temperature

Caption: A workflow diagram for diagnosing HPLC retention time shifts.

Factors Influencing Retention Time in RP-HPLC

This diagram illustrates the key factors that can affect the retention time of an analyte in reversed-phase HPLC.

Factors_Affecting_RT rt Retention Time (RT) mobile_phase Mobile Phase rt->mobile_phase column Column rt->column instrument Instrument rt->instrument analyte Analyte Properties rt->analyte mp_composition Composition (% Organic) mobile_phase->mp_composition mp_ph pH mobile_phase->mp_ph mp_buffer Buffer Concentration mobile_phase->mp_buffer col_chemistry Stationary Phase column->col_chemistry col_dimensions Dimensions (L x ID) column->col_dimensions col_particle Particle Size column->col_particle col_temp Temperature column->col_temp inst_flow_rate Flow Rate instrument->inst_flow_rate inst_dwell_vol Dwell Volume instrument->inst_dwell_vol analyte_polarity Polarity analyte->analyte_polarity analyte_mw Molecular Weight analyte->analyte_mw analyte_pka pKa analyte->analyte_pka

Caption: Key factors influencing retention time in reversed-phase HPLC.

References

Technical Support Center: Addressing Norgestimate-d3 Instability in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Norgestimate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues encountered during the analytical testing of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is the deuterium (B1214612) label located?

A1: this compound is a deuterated form of Norgestimate (B1679921), commonly used as an internal standard in quantitative bioanalysis. The three deuterium atoms are located on the acetyl group of the Norgestimate molecule.[1]

Q2: What are the primary metabolites of Norgestimate?

A2: Norgestimate is a prodrug that is rapidly and extensively metabolized. The primary metabolic pathway is deacetylation to form 17-deacetylnorgestimate (norelgestromin), which is a major active metabolite.[2][3] Further metabolism of norelgestromin (B1679859) leads to the formation of norgestrel (B7790687) and other hydroxylated and conjugated metabolites.[2][3]

Q3: Why is my this compound signal decreasing or absent in my analytical run?

A3: A decreasing or absent this compound signal is likely due to its metabolic conversion in biological samples. The primary metabolic pathway of Norgestimate is deacetylation, which involves the cleavage of the acetyl group containing the deuterium labels.[2][3] This results in the formation of the non-deuterated metabolite, 17-deacetylnorgestimate. Therefore, the instability of this compound in biological matrices is primarily a result of enzymatic metabolism rather than chemical degradation.

Q4: Can I use this compound as an internal standard for the quantification of Norgestimate's metabolites?

A4: No, this compound is not a suitable internal standard for its metabolites. Since the deuterium label is lost during the primary metabolic conversion to 17-deacetylnorgestimate, it cannot be used to accurately quantify this or any subsequent metabolites. A separate deuterated internal standard for each metabolite, such as 17-deacetylnorgestimate-d6, should be used for accurate quantification.

Q5: How can I minimize the in-vitro conversion of this compound in my samples?

A5: To minimize the enzymatic deacetylation of this compound in collected biological samples, it is crucial to inhibit esterase activity. This can be achieved by adding esterase inhibitors, such as sodium fluoride (B91410), to the collection tubes and keeping the samples on ice immediately after collection. Prompt sample processing and storage at ultra-low temperatures (-70°C or lower) are also recommended to maintain the integrity of the analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no this compound signal in processed biological samples Metabolic Conversion: The deuterated acetyl group has been cleaved by esterases in the biological matrix (e.g., plasma, serum).1. Sample Collection: Use collection tubes containing an esterase inhibitor (e.g., sodium fluoride). 2. Sample Handling: Keep samples on ice immediately after collection and during processing. 3. Sample Processing: Process samples as quickly as possible. 4. Storage: Store processed samples at -70°C or below until analysis.
Poor reproducibility of this compound signal across samples Variable Enzyme Activity: Differences in esterase activity between individual samples or subjects.1. Standardize Collection: Ensure consistent use of esterase inhibitors and sample handling procedures for all samples. 2. Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the study samples to account for matrix effects.
Chromatographic peak splitting or shifting for this compound Isomerization: Norgestimate can exist as syn- and anti-isomers, which may exhibit different chromatographic behavior.[4] While less common for the internal standard alone, this can affect peak shape.1. Optimize Chromatography: Adjust mobile phase composition, gradient, and temperature to improve peak shape and ensure co-elution with the analyte. 2. Column Selection: Use a high-resolution column capable of separating the isomers if necessary for your assay.
Isotopic back-exchange Loss of Deuterium: While the deuterium on the acetyl group is generally stable, harsh sample preparation conditions (e.g., extreme pH) could potentially lead to some back-exchange with protons from the solvent.1. Avoid Extreme pH: Maintain a neutral or near-neutral pH during sample extraction and processing. 2. Evaluate Solvents: Ensure that the solvents used in your sample preparation and mobile phase do not promote isotopic exchange.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling to Minimize this compound Degradation
  • Blood Collection: Collect whole blood samples in tubes containing sodium fluoride as an esterase inhibitor.

  • Immediate Cooling: Place the collection tubes on ice immediately after collection.

  • Centrifugation: Centrifuge the blood samples at 4°C to separate the plasma within 30 minutes of collection.

  • Plasma Transfer: Transfer the resulting plasma into clearly labeled polypropylene (B1209903) tubes.

  • Storage: Immediately freeze the plasma samples and store them at -70°C or below until analysis.

Protocol 2: Stability Assessment of this compound in a Biological Matrix
  • Spike Matrix: Prepare a pool of the relevant biological matrix (e.g., human plasma with esterase inhibitor). Spike the matrix with this compound at known concentrations (e.g., low, mid, and high QC levels).

  • Time Zero (T0) Analysis: Immediately after spiking, extract and analyze a set of aliquots to establish the baseline concentration.

  • Incubation Conditions: Store aliquots of the spiked matrix under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -70°C) for different durations (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, retrieve the samples, process them using the validated extraction method, and analyze them by LC-MS/MS.

  • Data Evaluation: Compare the concentrations of this compound at each time point and condition to the T0 concentration to determine the stability.

Visualizations

cluster_workflow Analytical Workflow for this compound Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation  + Esterase Inhibitor  + Immediate Cooling LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis  Extraction Data Processing Data Processing LC-MS/MS Analysis->Data Processing  Quantification

Figure 1. Recommended analytical workflow for samples containing this compound.

This compound This compound 17-deacetylnorgestimate 17-deacetylnorgestimate This compound->17-deacetylnorgestimate Deacetylation (Loss of -CD3) Norgestrel Norgestrel 17-deacetylnorgestimate->Norgestrel Other Metabolites Other Metabolites Norgestrel->Other Metabolites

Figure 2. Primary metabolic pathway of Norgestimate leading to the loss of the deuterium label.

cluster_troubleshooting Troubleshooting Logic for Low this compound Signal Low Signal Low Signal Check Sample Handling Check Sample Handling Low Signal->Check Sample Handling Esterase Inhibitor Used? Esterase Inhibitor Used? Check Sample Handling->Esterase Inhibitor Used? Samples Kept Cold? Samples Kept Cold? Esterase Inhibitor Used?->Samples Kept Cold? Yes Revise Protocol Revise Protocol Esterase Inhibitor Used?->Revise Protocol No Metabolic Conversion Likely Metabolic Conversion Likely Samples Kept Cold?->Metabolic Conversion Likely Yes Samples Kept Cold?->Revise Protocol No

Figure 3. A logical approach to troubleshooting low this compound signal intensity.

References

Impact of Norgestimate-d3 isotopic purity on assay accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of Norgestimate-d3 isotopic purity on bioanalytical assay accuracy. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

A note on nomenclature: While the prompt specifies this compound, published bioanalytical methods predominantly utilize 17-desacetyl norgestimate-d6 (B602510) as the stable isotope-labeled internal standard (SIL-IS) for the active metabolite, 17-desacetyl norgestimate (B1679921).[1][2][3] The principles and troubleshooting steps outlined here are directly applicable to Norgestimate-d6 and other deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is a stable isotope-labeled internal standard (SIL-IS) and why is it used for Norgestimate analysis?

A SIL-IS, such as this compound or its metabolite's analogue 17-desacetyl norgestimate-d6, is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium (B1214612), ²H or D).[4] In quantitative mass spectrometry (MS), it is added at a known concentration to all samples (calibrators, quality controls, and unknowns) at an early stage of sample preparation.[5] Because it is chemically almost identical to the analyte, it experiences the same variations during extraction, handling, and analysis, correcting for sample loss and matrix effects.[6] By measuring the ratio of the analyte's MS signal to the SIL-IS's signal, precise and accurate quantification can be achieved.[4]

Q2: What is isotopic purity and why is it critical for assay accuracy?

Isotopic purity refers to the percentage of the SIL-IS that is correctly labeled with the desired number of deuterium atoms (e.g., the percentage of d3 molecules in a this compound standard). An ideal SIL-IS should be free of unlabeled species (d0) and other isotopologues.[7] Impurities can lead to several problems:

  • Inaccurate Quantification: Contamination with the unlabeled analyte (d0) will artificially inflate the analyte's signal, leading to over-quantification, especially at the lower limit of quantification (LLOQ).

  • Non-linear Calibration: "Cross-talk," where the signal from the analyte contributes to the internal standard's signal (or vice-versa), can cause calibration curves to become non-linear.[8]

  • Poor Reproducibility: Batch-to-batch variability in isotopic purity can lead to poor reproducibility of results.[9]

Q3: What causes a deuterated internal standard like this compound to have a different retention time from the analyte?

This phenomenon is known as the "isotope effect."[10] Deuterium atoms are heavier than hydrogen atoms, which can lead to slightly stronger chemical bonds. In reversed-phase liquid chromatography (LC), this can sometimes cause the deuterated standard to elute slightly earlier than the unlabeled analyte. While often negligible, this can become a significant problem if the analyte and IS elute into regions with different levels of matrix-induced ion suppression or enhancement, compromising accuracy.[10]

Q4: Can the deuterium atoms on this compound be lost during sample processing?

Yes, this is a known issue called isotopic or back-exchange.[11][12] If deuterium atoms are placed on chemically unstable positions on the molecule (e.g., on heteroatoms or carbons prone to enolization), they can exchange with hydrogen atoms from the solvent. This degrades the internal standard, reduces its signal, and can create a false signal for the unlabeled analyte, leading to erroneously high calculated concentrations.[11][12]

Troubleshooting Guide

This guide addresses common problems related to this compound internal standard purity.

ProblemPossible Cause(s)Recommended Troubleshooting Steps
High signal for the analyte in blank samples (matrix + IS only) The this compound internal standard is contaminated with the unlabeled (d0) analyte.1. Prepare a sample of the internal standard in a clean solvent (e.g., methanol) at the concentration used in your assay. 2. Analyze this sample by LC-MS/MS, monitoring the mass transitions for both the analyte and the IS. 3. A significant peak at the analyte's retention time confirms contamination. The response should be less than 20% of the LLOQ response.[11] 4. If contaminated, contact the supplier and obtain a new, higher-purity batch. Always review the Certificate of Analysis (CoA).[9]
Non-linear calibration curve, especially at high concentrations 1. Isotopic contribution ("cross-talk") from the high-concentration analyte to the internal standard's mass channel.[8] 2. Significant contamination of the internal standard with the unlabeled analyte.1. Evaluate the full-scan mass spectra of both the analyte and IS to check for overlapping isotopic patterns. 2. If cross-talk is unavoidable, a non-linear calibration function that corrects for the isotopic interference may be required.[8] 3. Check the IS for d0 contamination as described above.
Poor assay accuracy and precision (high %CV) 1. Inconsistent isotopic purity between different batches or lots of the internal standard.[9] 2. Degradation of the internal standard due to improper storage or isotopic instability (H/D exchange).[9][11] 3. Differential matrix effects due to chromatographic separation of the analyte and the IS.[10]1. Always verify the purity of a new batch of internal standard before use (See Protocol 1). 2. Check for proper storage conditions (temperature, light exposure) as recommended by the supplier. 3. Evaluate isotope stability under your specific sample processing conditions (See Protocol 2). 4. Assess matrix effects for both analyte and IS to ensure they are compensated for equally (See Protocol 3 in the next section).

Data Presentation: Impact of Isotopic Purity

Quantitative data is essential for understanding the potential impact of impurities.

Table 1: Example Isotopic Distribution of a Deuterated Standard

This table illustrates a hypothetical isotopic distribution for a this compound standard as determined by high-resolution mass spectrometry.

IsotopologueDescriptionRelative Abundance (%)Implication
d0Unlabeled Norgestimate0.2%Directly biases analyte quantification, especially at low levels.
d1Norgestimate +1 Deuterium0.8%Minor impurity, may contribute to background noise.
d2Norgestimate +2 Deuterium2.5%Minor impurity.
d3 Target Labeled Norgestimate 96.5% Desired component.

Table 2: Simulated Impact of d0 Contamination in this compound IS on Assay Accuracy

This table simulates how a 0.5% contamination of unlabeled Norgestimate (d0) in the this compound internal standard can affect the calculated concentration of unknown samples.

True Analyte Concentration (pg/mL)Contribution from IS (pg/mL)Measured Concentration (pg/mL)% Accuracy Error
20 (LLOQ)525+25.0%
1005105+5.0%
5005505+1.0%
5000 (ULOQ)55005+0.1%

Assumptions: IS concentration of 1000 pg/mL with 0.5% d0 contamination.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using LC-MS/MS

This protocol allows for the verification of isotopic purity and quantifies the contribution of the unlabeled analyte from the SIL-IS.

  • Sample Preparation:

    • Prepare a high-concentration solution of the this compound internal standard (e.g., 1 µg/mL) in a suitable solvent like methanol.[9]

    • Prepare a "zero sample" by spiking blank matrix (e.g., human plasma) with the this compound IS at the working concentration used in the assay.[11]

  • Instrumentation and Method:

    • Use a high-resolution mass spectrometer (HR-MS) if available to resolve the different isotopologues.[9][13] Alternatively, use a sensitive triple quadrupole MS.

    • Infuse the high-concentration solution directly to obtain a clean mass spectrum of the IS, or use the standard LC method.

    • Inject the prepared "zero sample" onto the LC-MS/MS system.

  • Data Analysis:

    • For HR-MS, acquire the full scan mass spectrum and determine the relative percentages of each isotopologue (d0, d1, d2, d3, etc.).[13]

    • For triple quadrupole MS, monitor the MRM transition of the unlabeled analyte in the "zero sample."

    • The peak area of the unlabeled analyte in the "zero sample" should be less than 20% of the peak area of the analyte at the LLOQ.[11]

Protocol 2: Evaluation of Isotope Stability (H/D Exchange)

This protocol tests whether deuterium atoms are lost from the SIL-IS under the conditions of the assay.

  • Sample Preparation:

    • Prepare two sets of samples.

    • Set 1 (T=0): Spike the this compound IS into the assay matrix and immediately extract and analyze.

    • Set 2 (T=X): Spike the this compound IS into the assay matrix and incubate it under the "worst-case" conditions of your experimental workflow (e.g., longest incubation time, highest temperature, extreme pH). Then, extract and analyze.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples. Monitor the MRM transitions for both the this compound IS and the unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the this compound IS between Set 1 and Set 2. A significant decrease in the IS signal in Set 2 suggests degradation.

    • Compare the peak area of the unlabeled analyte between the two sets. A significant increase in the analyte signal in Set 2 suggests that the IS is losing deuterium (back-exchange).

Visualizations

workflow_purity_assessment start_end start_end process process decision decision output output fail fail start Start prep_is Prepare high concentration This compound solution start->prep_is prep_zero Prepare 'Zero Sample' (Blank Matrix + IS) start->prep_zero analyze Analyze via LC-MS/MS prep_is->analyze prep_zero->analyze check_d0 Is d0 signal < 20% of LLOQ? analyze->check_d0 pass Purity Acceptable check_d0->pass Yes fail_d0 Purity Unacceptable: High d0 Contamination check_d0->fail_d0 No

Caption: Workflow for assessing this compound purity and d0 contribution.

logical_relationship cause cause effect effect main_topic main_topic purity Isotopic Purity of This compound imp_d0 Contamination with Unlabeled Analyte (d0) purity->imp_d0 imp_iso Presence of other Isotopologues (d1, d2) purity->imp_iso imp_exch Isotopic Instability (H/D Exchange) purity->imp_exch err_bias Positive Bias (Over-quantification) imp_d0->err_bias err_nonlinear Non-linear Calibration Curve imp_d0->err_nonlinear imp_iso->err_nonlinear err_repro Poor Assay Reproducibility imp_exch->err_repro err_falsepos False Analyte Signal imp_exch->err_falsepos

Caption: Relationship between isotopic purity issues and resulting assay errors.

troubleshooting_flowchart problem problem check check action action solution solution start Inaccurate Results Observed check_blanks High analyte signal in blanks? start->check_blanks check_curve Non-linear calibration curve? check_blanks->check_curve No action_purity Perform IS purity check (Protocol 1) check_blanks->action_purity Yes check_cv Poor precision (%CV)? check_curve->check_cv No check_curve->action_purity Yes action_stability Evaluate IS stability (Protocol 2) check_cv->action_stability Yes solve_purity Issue likely d0 contamination action_purity->solve_purity solve_stability Issue likely H/D exchange action_stability->solve_stability action_contact Contact Supplier / Use new IS lot solve_purity->action_contact solve_stability->action_contact

Caption: Troubleshooting flowchart for issues related to internal standard purity.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Norgestimate-d3 in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor peak shape for Norgestimate-d3 in chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the typical manifestations of poor peak shape in chromatography and what do they suggest?

Poor peak shapes in High-Performance Liquid Chromatography (HPLC) can present in several ways, each pointing to different potential issues with your analytical method or system. The most common problems are peak tailing, peak fronting, and split peaks.[1][2] An ideal chromatographic peak should be symmetrical and sharp, which is crucial for accurate quantification.[1]

  • Peak Tailing: The peak is asymmetrical with a "tail" extending to the right. This is frequently caused by secondary interactions between the analyte and the stationary phase, column overload, or problems with the mobile phase.[1]

  • Peak Fronting: The peak is asymmetrical with a less steep front compared to the back. This can arise from column overload, low sample solubility, or issues with the column packing.[1][3]

  • Split Peaks: A single analyte appears as two or more distinct peaks. This can be due to a clogged column frit, a void in the column, or a discrepancy between the injection solvent and the mobile phase.[1]

Q2: My this compound peak is tailing. What are the likely causes and how can I resolve this?

Peak tailing is a common problem, especially for compounds that can exhibit secondary interactions with the stationary phase. For this compound, a steroid-like molecule, several factors could be at play.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar functional groups on the this compound molecule, causing tailing.[4][5][6]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the analyte.[6][7]

      • Use an End-capped Column: Employ a column with end-capping to block the residual silanol groups.[4]

      • Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask the active sites on the stationary phase.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[7][8]

    • Solution:

      • Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[7]

  • Extra-column Dead Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[4]

    • Solution:

      • Minimize Tubing Length and Diameter: Use shorter tubing with a narrow internal diameter (e.g., 0.005 inches) to reduce dead volume.[4]

  • Contamination: A contaminated guard column or analytical column can lead to peak tailing.

    • Solution:

      • Flush the Column: Flush the column with a strong solvent to remove contaminants.

      • Replace the Guard Column: If a guard column is in use, replace it.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_overload Reduce Injection Volume/ Concentration start->check_overload overload_resolved Problem Solved: Column Overload check_overload->overload_resolved Improved Shape check_pH Adjust Mobile Phase pH (e.g., lower pH) check_overload->check_pH No Improvement pH_resolved Problem Solved: Secondary Interactions check_pH->pH_resolved Improved Shape check_column Use End-capped Column or Add Competing Base check_pH->check_column No Improvement column_resolved Problem Solved: Silanol Interactions check_column->column_resolved Improved Shape check_system Check for Dead Volume (Tubing, Fittings) check_column->check_system No Improvement system_resolved Problem Solved: Extra-column Volume check_system->system_resolved Improved Shape check_contamination Flush Column/ Replace Guard Column check_system->check_contamination No Improvement contamination_resolved Problem Solved: Contamination check_contamination->contamination_resolved Improved Shape replace_column Replace Analytical Column check_contamination->replace_column No Improvement

Caption: A logical workflow for troubleshooting peak tailing.

Q3: My this compound peak is fronting. What could be the cause and how do I fix it?

Peak fronting is generally less common than tailing but can still significantly impact the accuracy of your results.[9]

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting.[3][10][11]

    • Solution: Reduce the injection volume or dilute the sample.[12] If the peak shape improves with a lower concentration, this is a likely cause.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Poor Column Packing or Collapse: A poorly packed column or a collapse of the column bed can create channels, leading to peak fronting.[3][13]

    • Solution: Try reversing the column and flushing it with a compatible solvent. If the problem persists, the column may need to be replaced.[14]

  • Temperature Mismatch: A significant temperature difference between the injected sample and the column can sometimes cause peak distortion.

    • Solution: Ensure your sample is at the same temperature as the column compartment.

Diagnostic Workflow for Peak Fronting

start Peak Fronting Observed check_overload Reduce Injection Volume/ Concentration start->check_overload overload_resolved Problem Solved: Column Overload check_overload->overload_resolved Improved Shape check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent No Improvement solvent_resolved Problem Solved: Solvent Incompatibility check_solvent->solvent_resolved Improved Shape check_column Inspect/Replace Column check_solvent->check_column No Improvement column_resolved Problem Solved: Column Issue check_column->column_resolved Improved Shape end Consult Instrument Manual/ Contact Support check_column->end No Improvement

Caption: A step-by-step guide to diagnosing peak fronting.

Q4: I am observing a slight retention time shift and poor co-elution between Norgestimate and this compound. Why is this happening and how can I address it?

A slight chromatographic shift between a deuterated internal standard and the non-deuterated analyte is a known phenomenon called the "isotope effect".[15] This occurs because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to minor differences in interactions with the stationary phase.[15] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[15]

Troubleshooting Steps:

  • Method Optimization: During method development, carefully assess the separation between the analyte and the deuterated internal standard.[15]

  • Acceptable Separation: A small, consistent, and reproducible separation may be acceptable as long as it does not lead to differential matrix effects that could compromise quantification accuracy.[15]

  • Alternative Internal Standard: If the chromatographic shift is significant and affects the results, consider using a stable isotope-labeled internal standard with a different labeling pattern or a different stable isotope, such as ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[15]

Data Presentation: Impact of Method Parameters on Peak Shape

The following tables present hypothetical data to illustrate how adjusting key chromatographic parameters can improve the peak shape of this compound. The peak shape is quantified using the Asymmetry Factor (As), where an ideal peak has an As of 1.0.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAsymmetry Factor (As)Observation
7.02.1Significant Tailing
4.51.5Moderate Tailing
3.01.1Good Symmetry
2.51.0Excellent Symmetry

Table 2: Effect of Injection Volume on Peak Asymmetry

Injection Volume (µL)Asymmetry Factor (As)Observation
200.8 (Fronting)Potential Overload
101.0Good Symmetry
51.1Good Symmetry
21.1Good Symmetry

Experimental Protocols

Protocol 1: Column Flushing to Remove Contaminants

This protocol is intended to remove strongly retained compounds from the column that may be causing poor peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (B92381) (for normal-phase columns)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Procedure for Reversed-Phase Columns (e.g., C18):

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water (if a buffer was used).

  • Flush with 20 column volumes of methanol.

  • Flush with 20 column volumes of acetonitrile.

  • Flush with 20 column volumes of isopropanol.

  • Store the column in a suitable solvent (e.g., acetonitrile/water mixture) as recommended by the manufacturer.

  • After flushing, reconnect the column and equilibrate with the mobile phase until a stable baseline is achieved.

Protocol 2: Assessing Sample Solvent Effects

This protocol helps determine if the sample solvent is the cause of peak distortion.

Materials:

  • This compound stock solution

  • Mobile phase (initial conditions)

  • Alternative solvents (e.g., acetonitrile, methanol, DMSO)

Procedure:

  • Prepare a series of this compound samples at the same concentration, dissolved in:

    • The initial mobile phase composition.

    • 100% Acetonitrile.

    • 100% Methanol.

    • A solvent mixture that is stronger than the mobile phase.

  • Inject equal volumes of each sample onto the equilibrated HPLC system.

  • Compare the peak shapes obtained from each injection.

  • The sample dissolved in the mobile phase should provide the best peak shape. Significant fronting or splitting in samples with stronger solvents indicates a solvent mismatch issue.

References

Norgestimate-d3 stability in different biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of norgestimate-d3 in various biological matrices and under different storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a deuterium-labeled version of norgestimate (B1679921), commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of norgestimate and its metabolites in biological samples.[1] The stability of an internal standard is critical for the accuracy and reliability of the analytical method. Any degradation of this compound during sample collection, storage, or processing can lead to inaccurate quantification of the target analyte.

Q2: What are the main metabolites of norgestimate?

Norgestimate undergoes rapid and extensive metabolism in the body. The primary active metabolites are 17-deacetyl norgestimate (norelgestromin) and norgestrel.[2][3][4][5] Norgestimate itself is found in very low concentrations in circulation.[3] Therefore, bioanalytical methods often focus on the quantification of its major metabolites.

Q3: Is there direct stability data available for this compound?

Currently, there is a lack of publicly available studies that have specifically evaluated the stability of this compound in various biological matrices. However, the stability of a deuterated internal standard is generally expected to be comparable to its non-deuterated counterpart under typical bioanalytical conditions. Therefore, stability data for the major metabolite, 17-desacetyl norgestimate, can serve as a valuable reference.

Q4: What is the known stability of 17-desacetyl norgestimate in human plasma?

Studies on 17-desacetyl norgestimate provide the following stability information in human plasma:

  • Bench-Top Stability: Stable for at least 6 hours at room temperature.

  • Freeze-Thaw Stability: Stable for at least four freeze-thaw cycles when stored at -30°C and -75°C.

  • Long-Term Stability: Stable for at least 116 days when stored at -30°C and -75°C.

Stability Data Summary

The following tables summarize the stability of 17-desacetyl norgestimate in human plasma, which can be used as a proxy for estimating the stability of this compound.

Table 1: Short-Term and Freeze-Thaw Stability of 17-desacetyl norgestimate in Human Plasma

Stability ConditionStorage TemperatureDurationMatrixAnalyte Stability (% Recovery vs. Freshly Prepared)
Bench-TopRoom Temperature6 hoursHuman PlasmaNot specified, but stated as stable
Freeze-Thaw-30°C4 cyclesHuman PlasmaNot specified, but stated as stable
Freeze-Thaw-75°C4 cyclesHuman PlasmaNot specified, but stated as stable

Table 2: Long-Term Stability of 17-desacetyl norgestimate in Human Plasma

Storage TemperatureDurationMatrixAnalyte Stability (% Recovery vs. Freshly Prepared)
-30°C116 daysHuman PlasmaNot specified, but stated as stable
-75°C116 daysHuman PlasmaNot specified, but stated as stable

Experimental Protocols

Methodology for Stability Assessment of 17-desacetyl norgestimate in Human Plasma

This protocol is based on a validated LC-MS/MS method for the quantification of 17-desacetyl norgestimate.

  • Preparation of Quality Control (QC) Samples:

    • Spike known concentrations of 17-desacetyl norgestimate into drug-free human plasma to prepare low, medium, and high concentration QC samples.

  • Bench-Top Stability Assessment:

    • Thaw QC samples and keep them at room temperature for a specified period (e.g., 6 hours).

    • Process and analyze the samples.

    • Compare the concentrations to those of freshly prepared and processed QC samples.

  • Freeze-Thaw Stability Assessment:

    • Subject QC samples to multiple freeze-thaw cycles (e.g., four cycles). A typical cycle involves freezing the samples at -30°C or -75°C for at least 12 hours, followed by thawing at room temperature.

    • After the final cycle, process and analyze the samples.

    • Compare the concentrations to those of freshly prepared and processed QC samples.

  • Long-Term Stability Assessment:

    • Store QC samples at specified temperatures (e.g., -30°C and -75°C) for an extended period (e.g., 116 days).

    • On the day of analysis, thaw the samples, process them alongside a freshly prepared calibration curve and fresh QC samples.

    • The mean concentration of the stored QCs should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_qc Prepare Low, Medium, High QC Samples in Human Plasma bench_top Bench-Top Stability (Room Temperature) prep_qc->bench_top freeze_thaw Freeze-Thaw Stability (-30°C / -75°C, Multiple Cycles) prep_qc->freeze_thaw long_term Long-Term Stability (-30°C / -75°C) prep_qc->long_term process_samples Sample Processing (e.g., SPE or LLE) bench_top->process_samples freeze_thaw->process_samples long_term->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis data_comparison Compare with Freshly Prepared Samples lcms_analysis->data_comparison metabolic_pathway Norgestimate Metabolic Pathway NGM Norgestimate dNGM 17-deacetyl norgestimate (Norelgestromin) NGM->dNGM Deacetylation (Intestine, Liver) NG Norgestrel dNGM->NG Deoximation Metabolites Further Metabolites (e.g., hydroxylated, conjugated) dNGM->Metabolites NG->Metabolites

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Norgestimate: Deuterated vs. Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a critical factor in the development and validation of reliable bioanalytical methods. This guide provides a comprehensive comparison of two approaches for the bioanalysis of Norgestimate's primary active metabolite, 17-desacetyl norgestimate (B1679921): one employing a deuterated internal standard (17-desacetyl norgestimate-d6) and the other a representative method using a structural analog internal standard.

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely considered the gold standard in quantitative bioanalysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend their use due to their ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This guide will present experimental data from a validated LC-MS/MS method for 17-desacetyl norgestimate using a deuterated internal standard and compare its performance with expected outcomes from a method using a structural analog.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The following tables summarize the key validation parameters for a bioanalytical method for 17-desacetyl norgestimate. The data for the method using a deuterated internal standard is derived from a published study by Saxena et al. (2014). The performance of the representative method using a structural analog internal standard is based on typical results observed in bioanalytical method validation.

Table 1: Linearity and Sensitivity

ParameterMethod with Deuterated IS (17-desacetyl norgestimate-d6)Representative Method with Structural Analog IS
Analyte17-desacetyl norgestimate17-desacetyl norgestimate
Internal Standard17-desacetyl norgestimate-d6e.g., Levonorgestrel
Linearity Range20–5000 pg/mL[1]Typically in the low pg/mL to ng/mL range
Correlation Coefficient (r²)≥0.9988[1]≥0.99 is generally acceptable
Lower Limit of Quantification (LLOQ)20 pg/mL[1]Typically higher than with a deuterated IS

Table 2: Accuracy and Precision

ParameterMethod with Deuterated IS (17-desacetyl norgestimate-d6)Representative Method with Structural Analog IS
Intra-run Precision (%CV) ≤5.02%[1]Generally expected to be <15%
Intra-run Accuracy (%RE) ≤3.76%[1]Generally expected to be within ±15%
Inter-run Precision (%CV) ≤6.25%[1]Generally expected to be <15%
Inter-run Accuracy (%RE) ≤1.24%[1]Generally expected to be within ±15%

Table 3: Recovery

ParameterMethod with Deuterated IS (17-desacetyl norgestimate-d6)Representative Method with Structural Analog IS
Analyte Recovery 96.30%[1]Highly variable depending on the analog's properties
Internal Standard Recovery 93.90%[1]May differ significantly from the analyte

Experimental Protocols

Method 1: LC-MS/MS Quantification of 17-desacetyl norgestimate using a Deuterated Internal Standard

This protocol is based on the validated method published by Saxena et al. (2014)[1].

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 300 µL of human plasma, add the internal standard solution (17-desacetyl norgestimate-d6).

  • Vortex mix the sample.

  • Add 0.5 mL of 1% formic acid and vortex.

  • Load the mixture onto a pre-conditioned Oasis HLB SPE cartridge.

  • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Inject 10 µL of the eluate into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Waters UPLC

  • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% formic acid in water

  • Flow Rate: 0.75 mL/min

  • Gradient: A time-based gradient is employed to ensure optimal separation.

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 17-desacetyl norgestimate: m/z 328.4 → 124.1

    • 17-desacetyl norgestimate-d6: m/z 334.3 → 91.1

Method 2: Representative LC-MS/MS Quantification using a Structural Analog Internal Standard

This protocol outlines a general procedure for a bioanalytical method using a structural analog as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 500 µL of human plasma, add the internal standard solution (e.g., Levonorgestrel).

  • Vortex mix for 30 seconds.

  • Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix vigorously for 5-10 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

  • LC System: A suitable HPLC or UPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typical.

  • Flow Rate: Optimized for the specific column and separation.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI, Positive.

  • Detection Mode: MRM.

  • MRM Transitions: Specific precursor and product ions for the analyte and the selected structural analog internal standard would be determined during method development.

Workflow and Pathway Diagrams

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Extraction (SPE or LLE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Injection MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: A generalized workflow for a bioanalytical method using an internal standard.

IS_Comparison cluster_deuterated Deuterated Internal Standard cluster_analog Structural Analog Internal Standard D_IS Chemically Identical D_Coelute Co-elution with Analyte D_IS->D_Coelute D_Comp Excellent Compensation for Matrix & Extraction Effects D_Coelute->D_Comp D_Result High Accuracy & Precision D_Comp->D_Result A_IS Structurally Similar A_Diff Different Physicochemical Properties A_IS->A_Diff A_Comp Variable Compensation A_Diff->A_Comp A_Result Potentially Lower Accuracy & Precision A_Comp->A_Result

Caption: Logical relationship comparing deuterated and structural analog internal standards.

References

Norgestimate-d3 and Its Analogs as Internal Standards for Progestin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of synthetic progestins, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of deuterated norgestimate (B1679921) internal standards, such as Norgestimate-d3 and its metabolites, against other internal standard strategies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby correcting for variability.[1] Among SIL-IS, deuterated standards are widely used. This guide will delve into the performance of deuterated norgestimate analogs and compare them to other potential internal standards, supported by experimental data.

Performance of Deuterated Norgestimate Internal Standards

The use of deuterated analogs of norgestimate (NGM) and its active metabolite, 17-desacetylnorgestimate (DNGM), has been validated in several studies for the quantification of these progestins in biological matrices.[2][3] Norgestimate-d6 and 17-desacetylnorgestimate-d6 are commonly used internal standards for these analyses.[2][3]

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters from a validated UPLC-MS/MS method for the simultaneous quantification of ethinyl estradiol (B170435) (EE2), norgestimate (NGM), and 17-desacetylnorgestimate (DNGM) in human plasma using their respective deuterated internal standards (EE2-d4, NGM-d6, and DNGM-d6).[2]

Table 1: Linearity and Sensitivity [2]

AnalyteInternal StandardCalibration Curve Range (pg/mL)Correlation Coefficient (r²)
Norgestimate (NGM)Norgestimate-d65 - 500≥ 0.99
17-Desacetylnorgestimate (DNGM)17-Desacetylnorgestimate-d625 - 2500≥ 0.99

Table 2: Accuracy and Precision [3]

AnalyteQC LevelIntra-run Precision (%CV)Intra-run Accuracy (%RE)Inter-run Precision (%CV)Inter-run Accuracy (%RE)
17-DesacetylnorgestimateLLOQ (20.2 pg/mL)1.623.76--
Low QC≤5.02≤3.76≤6.25≤1.24
Medium QC≤5.02≤3.76≤6.25≤1.24
High QC≤5.02≤3.76≤6.25≤1.24

Table 3: Recovery [3]

AnalyteInternal StandardMean Recovery (%)
17-Desacetylnorgestimate17-Desacetylnorgestimate-d696.30

Comparison with Other Internal Standard Strategies

While deuterated internal standards like this compound and its analogs are effective, it is crucial to understand their potential limitations in comparison to other IS strategies.

ParameterDeuterated Internal Standard (e.g., this compound/d6)¹³C or ¹⁵N Labeled Internal StandardNon-Isotopically Labeled (Analog) Internal Standard
Co-elution Generally co-elutes, but a slight chromatographic shift (isotope effect) can occur, potentially leading to differential matrix effects.Typically co-elutes perfectly with the analyte, minimizing the risk of differential matrix effects.Retention time may differ significantly from the analyte.
Ionization Ionization efficiency is very similar to the analyte.Ionization efficiency is virtually identical to the analyte.Ionization efficiency can differ from the analyte and be more susceptible to matrix effects.
Fragmentation Fragmentation patterns are generally similar, but deuterium (B1214612) loss can sometimes occur.Fragmentation patterns are highly similar and stable.Fragmentation patterns are different from the analyte.
Cost Generally less expensive to synthesize than ¹³C or ¹⁵N labeled standards.More expensive to synthesize.Generally the most cost-effective option.
Availability Widely available for many common analytes.Availability can be limited for some analytes.Readily available.

Experimental Protocols

The data presented above was generated using the following or similar methodologies.

Sample Preparation: Liquid-Liquid Extraction[2]
  • To 0.4 mL of human plasma, add the deuterated internal standards (EE2-d4, NGM-d6, and DNGM-d6).

  • Extract the analytes and internal standards using a mixture of hexane (B92381) and ethyl acetate.

  • Evaporate the organic extract to dryness.

  • Derivatize the dried extract with dansyl chloride to enhance the mass spectrometric response.

  • Reconstitute the derivatized sample in methanol (B129727) for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][3]
  • Chromatographic Separation:

    • Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm)[2]

    • Mobile Phase: A gradient elution with an appropriate mobile phase composition is used.

    • Flow Rate: A suitable flow rate is maintained for optimal separation.

    • Run Time: A short run time (e.g., 4.4 min) is desirable for high throughput.[2]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

    • MRM Transitions:

      • 17-desacetylnorgestimate: m/z 328.4 → 124.1[3]

      • 17-desacetylnorgestimate-d6: m/z 334.3 → 91.1[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key concept in the use of deuterated internal standards.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Deuterated IS (e.g., this compound) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UPLC Separation Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: A typical experimental workflow for progestin analysis using a deuterated internal standard.

Deuterium Isotope Effect cluster_matrix Matrix Effect Profile Analyte Analyte Peak Matrix Ion Suppression Zone IS Deuterated IS Peak Concept Concept: Chromatographic shift due to the deuterium isotope effect can lead to the analyte and the internal standard experiencing different degrees of matrix effects (ion suppression/ enhancement), potentially impacting accuracy.

Caption: The deuterium isotope effect can cause a chromatographic shift, leading to differential matrix effects.

References

Norgestimate-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. This guide provides a comprehensive comparison of the performance of Norgestimate-d3 as an internal standard, with a focus on accuracy and precision, supported by experimental data from relevant studies.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Their co-elution with the analyte of interest allows for effective compensation for variability during sample preparation and analysis, leading to superior data quality. This compound, a deuterated analog of the progestin Norgestimate (B1679921), is designed to serve this critical role in analytical methods.

Performance Comparison: this compound and its Analogs

While specific public data on the validation of this compound is limited, extensive information is available for the closely related deuterated analog, Norgestimate-d6 (B602510), and the deuterated metabolite, 17-desacetyl norgestimate-d6. The performance of these compounds provides a strong and relevant proxy for the expected accuracy and precision of this compound.

The following tables summarize the performance characteristics from a validated UPLC-MS/MS method for the simultaneous quantification of Ethinyl Estradiol, Norgestimate, and 17-Desacetyl Norgestimate in human plasma, which utilized Norgestimate-d6 as an internal standard. For comparative purposes, data from a validated method for 17-desacetyl norgestimate using 17-desacetyl norgestimate-d6 as an internal standard is also presented.

Table 1: Accuracy and Precision of Norgestimate and 17-Desacetyl Norgestimate using Deuterated Internal Standards

AnalyteInternal StandardConcentration (pg/mL)Intra-run Precision (%CV)Intra-run Accuracy (%RE)Inter-run Precision (%CV)Inter-run Accuracy (%RE)
NorgestimateNorgestimate-d65 - 500Within 10%Within 10%Within 10%Within 10%
17-desacetyl norgestimate17-desacetyl norgestimate-d620.221 (LLOQ)1.623.76≤6.25≤1.24
60.085 (LQC)≤5.02≤3.76≤6.25≤1.24
2036.767 (MQC)≤5.02≤3.76≤6.25≤1.24
3916.860 (HQC)≤5.02≤3.76≤6.25≤1.24

Data for Norgestimate with Norgestimate-d6 is based on the reported validation for a UPLC-MS/MS assay where precision and accuracy were within 10%. Detailed values were not publicly available. Data for 17-desacetyl norgestimate is from a published study.[1]

Table 2: Recovery of 17-Desacetyl Norgestimate and its Deuterated Internal Standard

AnalyteInternal StandardMean Recovery (%)
17-desacetyl norgestimate17-desacetyl norgestimate-d696.30
17-desacetyl norgestimate-d6-93.90

Data from a validated UPLC-MS/MS method for 17-desacetyl norgestimate.[1]

Experimental Protocols

The following is a representative experimental protocol for the quantification of Norgestimate and its metabolites in human plasma using a deuterated internal standard, based on published methodologies.

1. Sample Preparation

  • Aliquoting: Transfer 0.4 mL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of the this compound (or a suitable analog like Norgestimate-d6) working solution to each plasma sample to achieve a final concentration within the linear range of the assay.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate). Vortex vigorously to ensure thorough mixing and extraction of the analytes and the internal standard. Centrifuge to separate the organic and aqueous layers.

    • Solid-Phase Extraction (SPE): Alternatively, load the plasma sample onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the analytes and internal standard with a suitable solvent.

  • Evaporation: Transfer the organic layer (from LLE) or the eluate (from SPE) to a new tube and evaporate to dryness under a gentle stream of nitrogen at an elevated temperature.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

2. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both the analyte (Norgestimate) and the internal standard (this compound).

3. Data Analysis

  • The concentrations of Norgestimate are calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principle of using an internal standard, the following diagrams are provided.

Experimental_Workflow_for_Norgestimate_Analysis cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis UPLC-MS/MS Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Caption: Experimental workflow for the bioanalysis of Norgestimate using a deuterated internal standard.

Logical_Relationship_of_Internal_Standard Analyte Norgestimate (Analyte) Analytical_Process Analytical Process (Extraction, Chromatography, Ionization) Analyte->Analytical_Process IS This compound (Internal Standard) IS->Analytical_Process Variability Sources of Variability (e.g., Matrix Effects, Instrument Fluctuation) Analytical_Process->Variability Peak_Area_Ratio Peak Area Ratio (Analyte / IS) Analytical_Process->Peak_Area_Ratio Accurate_Quantification Accurate & Precise Quantification Peak_Area_Ratio->Accurate_Quantification

Caption: The role of this compound in compensating for analytical variability to ensure accurate quantification.

Conclusion

The use of a deuterated internal standard such as this compound, or a close analog like Norgestimate-d6, is crucial for achieving high accuracy and precision in the bioanalysis of Norgestimate. The available data for related compounds demonstrates that these internal standards effectively track the analyte through the analytical process, compensating for potential variations and leading to reliable and reproducible results. For any new method development, a thorough validation in accordance with regulatory guidelines is essential to confirm the performance of the chosen internal standard.

References

Comparative Analysis of Norgestimate: An Examination of a Widely-Used Progestin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study between deuterated and non-deuterated norgestimate (B1679921) cannot be provided at this time due to the absence of publicly available scientific literature, clinical trial data, or regulatory information regarding a deuterated variant of norgestimate. Extensive searches have yielded no evidence of the development, investigation, or existence of a deuterated norgestimate compound.

This guide, therefore, presents a comprehensive overview of non-deuterated norgestimate, a well-established synthetic progestin. It will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and draw comparisons with other commonly used progestins, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Norgestimate

Norgestimate is a third-generation progestin widely used in combination with ethinyl estradiol (B170435) in oral contraceptives.[1][2] It is a prodrug that is rapidly and extensively metabolized to its active metabolites, primarily norelgestromin (B1679859) and, to a lesser extent, levonorgestrel.[3] Norgestimate was developed to provide high progestational activity while minimizing androgenic side effects often associated with older progestins.[4]

Mechanism of Action

The primary contraceptive effect of norgestimate is achieved through the synergistic action of its active metabolites on the hypothalamic-pituitary-ovarian axis. The key mechanisms include:

  • Inhibition of Ovulation: Norgestimate suppresses the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland.[5][6] This prevents the maturation of ovarian follicles and the mid-cycle LH surge required for ovulation.

  • Changes in Cervical Mucus: It increases the viscosity of the cervical mucus, creating a barrier that impedes sperm penetration into the uterus.[5][7]

  • Endometrial Alterations: Norgestimate alters the endometrium, making it less receptive to implantation of a fertilized egg.[5]

Signaling Pathway of Norgestimate's Contraceptive Action

Norgestimate Mechanism of Action Norgestimate Norgestimate (Oral Administration) Metabolites Active Metabolites (Norelgestromin, Levonorgestrel) Norgestimate->Metabolites First-pass metabolism Hypothalamus Hypothalamus Metabolites->Hypothalamus Cervix Cervix Metabolites->Cervix Endometrium Endometrium Metabolites->Endometrium GnRH Suppresses GnRH Pulse Frequency Hypothalamus->GnRH Pituitary Anterior Pituitary Gonadotropins Reduces FSH & LH Secretion Pituitary->Gonadotropins Ovary Ovary Follicular Inhibits Follicular Development Ovary->Follicular GnRH->Pituitary Negative Feedback Gonadotropins->Ovary Reduced Stimulation Ovulation Prevents Ovulation Follicular->Ovulation Mucus Thickens Cervical Mucus Cervix->Mucus Sperm Impedes Sperm Transport Mucus->Sperm Implantation Renders Endometrium Unreceptive to Implantation Endometrium->Implantation

Caption: Norgestimate's contraceptive effect is mediated by its active metabolites.

Pharmacokinetics of Non-Deuterated Norgestimate

Norgestimate is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the gut and liver.[6] Unchanged norgestimate is not detected in the urine.[6]

ParameterNorelgestromin (Active Metabolite)Norgestrel (B7790687) (Active Metabolite)
Tmax (Time to Peak Concentration) ~2 hoursNot explicitly stated, but steady state achieved by day 21
Protein Binding >97% (primarily to albumin)>97% (primarily to SHBG)
Metabolism Hydroxylation and conjugationO-glucuronidation and oxidation (primarily by CYP3A4)
Elimination Half-life 12-30 hours36.4 ± 10.2 hours
Excretion 45-49% in urine, 16-49% in feces45-49% in urine, 16-49% in feces

Data compiled from PubChem.[6]

Experimental Protocol for Pharmacokinetic Analysis

A representative experimental design to determine the pharmacokinetic profile of norgestimate and its metabolites in healthy female subjects would involve the following steps:

  • Subject Recruitment: Healthy, premenopausal women with a regular menstrual cycle are recruited.

  • Dosing: A single oral dose of norgestimate (e.g., in combination with ethinyl estradiol) is administered.

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of norelgestromin and norgestrel are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life.

Experimental Workflow for Pharmacokinetic Study

Pharmacokinetic Study Workflow Start Study Start Recruitment Subject Recruitment (Healthy Females) Start->Recruitment Dosing Oral Administration of Norgestimate Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis HPLC-MS/MS Analysis of Metabolites Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis End Study End PK_Analysis->End

Caption: A typical workflow for a clinical pharmacokinetic study of norgestimate.

Pharmacodynamics and Comparative Profile

Norgestimate is characterized by its high progestational selectivity and minimal androgenicity, which distinguishes it from some older progestins.[4]

ProgestinGenerationRelative Androgenic ActivityImpact on SHBG (in combination with EE)
Norgestimate ThirdVery LowIncreases
Levonorgestrel SecondHighLess pronounced increase
Norethindrone FirstModerateIncreases
Drospirenone FourthAnti-androgenicIncreases

Data compiled from various sources.[1][2][8]

The lower androgenicity of norgestimate is clinically significant as it is associated with a more favorable lipid profile and a reduced risk of androgenic side effects such as acne and hirsutism.[1][2] In fact, formulations containing norgestimate are also approved for the treatment of moderate acne vulgaris.[7]

Conclusion

Non-deuterated norgestimate is a well-characterized third-generation progestin with a favorable safety and efficacy profile, largely attributed to its low androgenicity. Its mechanism of action is primarily centered on the potent inhibition of ovulation through its active metabolites. While the concept of deuteration to potentially enhance the pharmacokinetic profile of drugs is an active area of research for some molecules, there is currently no evidence to suggest that this strategy has been applied to norgestimate. Future research would be necessary to determine if a deuterated version of norgestimate could offer any therapeutic advantages over the established non-deuterated form.

References

Comparative Guide to Linearity and Range Determination for Norgestimate Assays Utilizing Norgestimate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of bioanalytical methods for the quantification of Norgestimate (B1679921) (NGM), with a focus on the use of its deuterated internal standard, Norgestimate-d3 (or its closely related analogue NGM-d6). The primary method detailed is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique widely adopted in pharmacokinetic and bioequivalence studies.

For researchers and professionals in drug development, establishing the linearity and range of an assay is a critical component of method validation, ensuring that the measured analyte concentration is directly proportional to the instrumental response within a defined scope.

Performance Comparison of Norgestimate and its Metabolite Assays

The following tables summarize the key performance characteristics of UPLC-MS/MS methods for Norgestimate and its major active metabolite, 17-Desacetylnorgestimate. The use of a deuterated internal standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing accuracy and precision.[1][2]

Parameter Norgestimate (NGM) Assay 17-Desacetylnorgestimate Assay Reference
Internal Standard Norgestimate-d617-desacetylnorgestimate-d6[3]
Linearity Range 5–500 pg/mL20–5000 pg/mL[3][4][5]
Correlation Coefficient (r²) ≥ 0.99≥ 0.9988[6]
Lower Limit of Quantification (LLOQ) 5 pg/mL20.221 pg/mL[3][4]

Table 1: Comparison of Linearity and Range for Norgestimate and its Metabolite.

Parameter 17-Desacetylnorgestimate Assay Performance Reference
Intra-run Precision 1.62% at LLOQ[4]
Intra-run Accuracy (%RE) 3.76% at LLOQ[4]
Inter-run Precision and Accuracy Within 10%[4][5]
Mean Recovery (Analyte) 96.30%[4][5]
Mean Recovery (Internal Standard) 93.90%[4][5]

Table 2: Precision, Accuracy, and Recovery for a 17-Desacetylnorgestimate UPLC-MS/MS Assay.

Experimental Protocols

The following sections detail the methodologies for the determination of Norgestimate and its metabolite in human plasma, employing a deuterated internal standard.

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) technique is commonly used for the cleanup of plasma samples.[4][6]

  • Aliquoting : Transfer a precise volume of human plasma (e.g., 0.4 mL) into a clean tube.

  • Internal Standard Spiking : Add a small volume of the Norgestimate-d6 or 17-desacetylnorgestimate-d6 internal standard working solution to all samples, calibration standards, and quality control samples.

  • Extraction : The samples are then extracted using an appropriate SPE cartridge. For instance, a Strata X 33μ polymeric reversed-phase cartridge can be utilized.[6]

  • Washing and Elution : The cartridges are washed to remove interfering substances, and the analytes are subsequently eluted with a suitable solvent.

  • Evaporation and Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a specific volume of the mobile phase for injection into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

Chromatographic separation is typically performed on a UPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Column : A reversed-phase column, such as a Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) or a Zorbax Eclipse XDB-C18 (150 mm×4.6 mm, 5 µm), is often used.[3][4]

  • Mobile Phase : A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid) is employed.[4]

  • Flow Rate : A typical flow rate is around 0.75 mL/min.[4]

  • Ionization : Electrospray ionization (ESI) in the positive ion mode is generally found to provide a good signal for Norgestimate and its metabolites.[4]

  • Detection : The analytes are detected using Multiple Reaction Monitoring (MRM). The specific precursor to product ion transitions for the analyte and its internal standard are monitored. For 17-desacetylnorgestimate, the MRM parameters are m/z 328.4/124.1 for the analyte and 334.3/91.1 for the internal standard.[4]

Linearity and Range Determination Workflow

The following diagram illustrates the logical workflow for establishing the linearity and range of a bioanalytical method for Norgestimate using this compound as an internal standard.

G cluster_prep Preparation of Calibration Standards cluster_analysis Sample Analysis cluster_data Data Processing and Evaluation cluster_result Final Determination stock Prepare Norgestimate and This compound Stock Solutions working Prepare a Series of Norgestimate Working Standard Solutions stock->working spike Spike Blank Plasma with Working Standards and a Fixed Concentration of this compound working->spike extraction Perform Solid-Phase Extraction of Spiked Plasma Samples spike->extraction injection Inject Extracted Samples into UPLC-MS/MS System extraction->injection acquisition Acquire Data using MRM Mode injection->acquisition peak_integration Integrate Peak Areas for Norgestimate and this compound acquisition->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/Internal Standard) peak_integration->ratio_calc cal_curve Plot Peak Area Ratio vs. Norgestimate Concentration ratio_calc->cal_curve regression Perform Linear Regression Analysis (y = mx + c) cal_curve->regression validation Evaluate Linearity (r²) and Determine LLOQ and ULOQ regression->validation range_def Define the Linearity Range of the Assay validation->range_def

Workflow for Linearity and Range Determination

Conclusion

The UPLC-MS/MS method, incorporating a deuterated internal standard like this compound, provides a robust, sensitive, and specific approach for the quantitative analysis of Norgestimate in biological matrices. The linearity of these assays is consistently high, with correlation coefficients typically exceeding 0.99, allowing for accurate quantification over a defined concentration range. For bioequivalence studies, where both the parent drug and its major active metabolites are monitored, a simultaneous determination method offers significant advantages in terms of efficiency and throughput. The validation parameters presented in this guide, particularly for the closely related 17-desacetylnorgestimate, serve as a strong benchmark for the performance expectations of a Norgestimate assay.

References

Assessing the Recovery of Norgestimate's Deuterated Internal Standard in Sample Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. The choice of a suitable internal standard and an efficient extraction method are critical determinants of bioanalytical method performance. This guide provides a comparative assessment of the recovery of a deuterated internal standard for Norgestimate (B1679921), focusing on the widely used Solid-Phase Extraction (SPE) method and comparing it with other common techniques.

Norgestimate is a progestin widely used in oral contraceptives. In biological systems, it is rapidly and extensively metabolized to its primary active metabolite, 17-deacetyl norgestimate. Consequently, bioanalytical methods for pharmacokinetic studies often focus on the quantification of this metabolite. To ensure accuracy and precision in these measurements, a stable isotope-labeled internal standard, such as Norgestimate-d3 or its metabolite equivalent, 17-deacetyl norgestimate-d6, is employed. The recovery of this internal standard during sample extraction is a key parameter in method validation, as it reflects the efficiency and consistency of the analytical procedure.

Comparative Analysis of Extraction Methodologies

The selection of an appropriate extraction technique is crucial for isolating the analyte and its internal standard from complex biological matrices like plasma, while minimizing interferences. The three most common techniques employed are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

A study comparing these methods for the extraction of 17-deacetyl norgestimate from human plasma found that SPE using a Hydrophilic-Lipophilic Balanced (HLB) reverse-phase cartridge provided superior recovery and cleanliness of the sample. While LLE with various common solvents was attempted, it resulted in low and inconsistent recoveries, with significant matrix effects that hampered quantification at the lower limit. Protein precipitation is a simpler method but is often associated with less clean extracts compared to SPE.

Parameter Solid-Phase Extraction (HLB) Liquid-Liquid Extraction Protein Precipitation
Analyte Recovery High and consistentLow and inconsistentVariable, potential for analyte loss through co-precipitation
Internal Standard Recovery High and consistentLow and inconsistentVariable
Sample Cleanliness ExcellentModerate to PoorPoor, significant matrix effects
Method Complexity ModerateModerateLow
Throughput High (amenable to automation)ModerateHigh
Recommendation for Norgestimate Analysis Highly Recommended Not RecommendedFeasible for screening, but may lack necessary cleanliness for quantitative analysis

Quantitative Recovery Data for Solid-Phase Extraction

The following table summarizes the recovery data from a validated bioanalytical method for 17-desacetyl norgestimate and its deuterated internal standard using a Hydrophilic-Lipophilic Balanced (HLB) solid-phase extraction protocol.

Analyte Mean Recovery (%) Precision (%RSD)
17-desacetyl norgestimate96.305.47
17-desacetyl norgestimate-d693.90Not Reported

The high recovery rates for both the analyte and its deuterated internal standard demonstrate the efficiency of the SPE method in extracting these compounds from human plasma. The consistent recovery of the internal standard is crucial for correcting for any variability during the extraction process and ensuring accurate quantification of the analyte.

Experimental Protocols

Solid-Phase Extraction (SPE) using HLB Cartridges

This protocol is based on a validated method for the extraction of 17-desacetyl norgestimate from human plasma.[1]

a. Sample Preparation:

  • To 500 µL of human plasma, add the internal standard solution (17-desacetyl norgestimate-d6).

  • Vortex the sample for 30 seconds.

b. SPE Cartridge Conditioning:

  • Condition a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of purified water.

c. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

d. Washing:

  • Wash the cartridge with 1 mL of purified water.

  • Wash the cartridge with 1 mL of 20% acetonitrile (B52724) in water.

e. Elution:

  • Elute the analyte and internal standard with 1 mL of methanol.

f. Sample Analysis:

  • The eluate is then ready for analysis by an appropriate analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Liquid-Liquid Extraction (LLE) - General Protocol

While found to be suboptimal for 17-desacetyl norgestimate, a general LLE protocol is as follows:

  • To a known volume of plasma containing the internal standard, add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) at a specific ratio (e.g., 5:1 v/v).

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (containing the analyte and internal standard) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Protein Precipitation (PP) - General Protocol
  • To a known volume of plasma containing the internal standard, add a cold protein precipitating agent (e.g., acetonitrile, methanol) in a specific ratio (typically 3:1 or 4:1 v/v).

  • Vortex the mixture vigorously for several minutes to facilitate protein precipitation.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte and internal standard, for analysis.

Visualizing the Extraction Workflow

The following diagram illustrates the key steps in the recommended Solid-Phase Extraction workflow for 17-desacetyl norgestimate and its deuterated internal standard.

SPE_Workflow start Human Plasma Sample add_is Add this compound (or metabolite equivalent) start->add_is vortex1 Vortex add_is->vortex1 load Load Sample vortex1->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge (Water & 20% ACN) load->wash elute Elute Analytes (Methanol) wash->elute analysis LC-MS/MS Analysis elute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for Norgestimate analysis.

References

Cross-Validation of Analytical Methods for Norgestimate Utilizing Norgestimate-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Norgestimate (B1679921) and its metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of various analytical methods, with a focus on the application of Norgestimate-d3 as an internal standard to ensure precision and accuracy.

Norgestimate, a synthetic progestin, is widely used in oral contraceptives. Its quantitative analysis in biological matrices and pharmaceutical formulations is essential for ensuring safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy for minimizing analytical variability and achieving reliable results.[1] This guide details and compares high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and high-performance thin-layer chromatography (HPTLC) methods for the determination of Norgestimate and its active metabolites.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the performance characteristics of different validated methods for the analysis of Norgestimate and its metabolites.

Table 1: Performance Characteristics of LC-MS/MS Methods for Norgestimate and its Metabolites in Human Plasma

ParameterMethod 1: UPLC-MS/MS for 17-desacetyl norgestimate[2][3][4]Method 2: HPLC-MS/MS for Norgestimate and metabolites[5]
Analyte(s) 17-desacetyl norgestimateNorgestimate (NGM), 17-deacetylnorgestimate (17-DA-NGM), 3-ketonorgestimate (3-keto-NGM), and norgestrel (B7790687) (NGL)
Internal Standard 17-desacetyl norgestimate-D6Not specified
Linearity Range 20–5000 pg/mL0.1–5.0 ng/mL for 17-DA-NGM and NGL; 0.5–5.0 ng/mL for NGM and 3-keto-NGM
Correlation Coefficient (r²) ≥0.9988Not specified
Precision (Intra- & Inter-run) Within 10%< 10% (inter-assay)
Accuracy (Intra- & Inter-run) Within 10%Not specified
Lower Limit of Quantification (LLOQ) 20.221 pg/mL0.1 ng/mL for 17-DA-NGM and NGL; 0.5 ng/mL for NGM and 3-keto-NGM
Recovery 96.30% for analyte, 93.90% for IS72 to 92%
Sample Preparation Solid-Phase Extraction (SPE)Not specified

Table 2: Performance Characteristics of HPLC and HPTLC Methods for Norgestimate

ParameterMethod 3: RP-HPLC for Norgestimate and Ethinyl Estradiol (B170435) in Tablets[6][7]Method 4: RP-UPLC for Norgestimate and Ethinyl Estradiol[8]Method 5: HPTLC for Norgestimate and Ethinyl Estradiol in Tablets[9]
Analyte(s) Norgestimate and Ethinyl EstradiolNorgestimate and Ethinyl EstradiolEthinylestradiol (EE) and Norgestimate (NGM)
Internal Standard Methanol (B129727) containing an internal standardNot specifiedNot specified
Linearity Range Not specified (stated as linear)Not specified (stated as linear)200-1000 ng/band for EE; 1000-5000 ng/band for NGM
Correlation Coefficient (r²) Not specified> 0.999Not specified
Precision Not specified (stated as reproducible)Within acceptable rangeNot specified
Accuracy Not specified (stated as quantitative)Within acceptable range% Assay: 99.4% for EE, 99.8% for NGM
Limit of Detection (LOD) Not specifiedEstablishedNot specified
Limit of Quantification (LOQ) Not specifiedEstablishedNot specified
Sample Preparation Extraction with methanolNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental procedures for the methods cited in this guide.

Method 1: UPLC-MS/MS for 17-desacetyl norgestimate in Human Plasma[2][3][4]
  • Sample Preparation: A 0.5 mL aliquot of human plasma was spiked with the internal standard (17-desacetyl norgestimate-D6). After the addition of 1% formic acid, the sample mixture was loaded onto a preconditioned Oasis HLB solid-phase extraction cartridge. The cartridge was washed, and the analytes were eluted with methanol.

  • Chromatography: Chromatographic separation was achieved on a Zorbax Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm) using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in water at a flow rate of 0.75 mL/min. The total run time was 4.5 minutes.

  • Mass Spectrometry: Detection was performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 328.4 → 124.1 for 17-desacetyl norgestimate and m/z 334.3 → 91.1 for the internal standard.

Method 2: HPLC-MS/MS for Norgestimate and its Metabolites in Human Serum[5]
  • Chromatography: Reversed-phase HPLC was employed for the separation of Norgestimate and its metabolites.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection.

Method 3: RP-HPLC for Norgestimate and Ethinyl Estradiol in Tablets[6][7]
  • Sample Preparation: Norgestimate and ethinyl estradiol were extracted from the tablet matrix using methanol containing an internal standard.

  • Chromatography: An aliquot of the extract was chromatographed on a 5-μm, reversed-phase column using a mobile phase of water:tetrahydrofuran:methanol (65:25:10 v/v/v). A key feature of this method is its ability to separate the syn and anti isomers of norgestimate.

Method 4: RP-UPLC for Norgestimate and Ethinyl Estradiol[8]
  • Chromatography: A Phenyl column (50x2.1 mm, 1.7 µ) was used with an isocratic mobile phase of acetonitrile and 0.1% Trifluoroacetic acid (50:50) at a flow rate of 0.5 ml/min. Detection was performed at 255 nm using a PDA detector.

Method 5: HPTLC for Norgestimate and Ethinyl Estradiol in Tablets[9]
  • Chromatography: The mobile phase consisted of Benzene: Ethyl acetate: Triethylamine (7: 2: 1 v/v/v) with UV detection at 280 nm.

Visualizing the Workflow and Metabolism

To further clarify the analytical process and the biological fate of Norgestimate, the following diagrams illustrate a typical experimental workflow and the metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation / LLE / SPE add_is->protein_precipitation evaporation Evaporation & Reconstitution protein_precipitation->evaporation final_extract Final Extract evaporation->final_extract lc_separation LC Separation final_extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing metabolic_pathway NGM Norgestimate NGMN Norelgestromin (17-deacetylnorgestimate) (Active Metabolite) NGM->NGMN First-pass metabolism (Intestinal/Hepatic) NG Norgestrel (Active Metabolite) NGMN->NG Further Metabolism Metabolites Hydroxylated & Conjugated Metabolites NGMN->Metabolites NG->Metabolites Elimination Renal and Fecal Elimination Metabolites->Elimination

References

A Comparative Guide to Regulatory Compliance for Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical aspect of pharmaceutical development. The choice of an appropriate internal standard (IS) is fundamental to the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs), such as Norgestimate-d3, with other alternatives, supported by experimental data and aligned with current regulatory guidelines from the Food and Drug Administration (FDA) and European Medicines Agency (EMA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.

The Regulatory Landscape: A Unified Approach

Regulatory authorities globally emphasize the need for robust and reliable bioanalytical methods to support drug applications. The FDA and EMA have aligned their recommendations under the ICH M10 guideline, which serves as the primary standard for bioanalytical method validation.[1][2] A central tenet of this harmonized guideline is the strong recommendation for using a stable isotope-labeled version of the analyte as the internal standard, especially for methods employing mass spectrometric (MS) detection.[3][4][5]

The core objective of using an IS is to correct for variability during the analytical process, including sample extraction, and injection volume, and to compensate for matrix effects.[1][4] A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during all stages of the analysis.[4]

Key ICH M10 Requirements for Internal Standards:

ParameterICH M10 Harmonized RequirementRationale
IS Selection A stable isotope-labeled internal standard (SIL-IS) of the analyte is the preferred choice.[1] If a SIL-IS is not available, a structural analogue may be used.SIL-ISs have the most similar physicochemical properties to the analyte, ensuring they co-elute and experience identical matrix effects, thus providing the most accurate correction.[4][6]
IS Purity The isotopic purity of the SIL-IS must be high. The presence of any unlabeled analyte in the IS should be checked, and its potential influence evaluated during method validation.[5][7]Unlabeled analyte present as an impurity in the IS can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[8]
Isotopic Stability It is essential that no isotope exchange reaction occurs.[5][7] The stability of the deuterium (B1214612) label must be ensured under all conditions of sample storage and processing.[9]Loss or exchange of isotopes (e.g., H/D exchange) compromises the integrity of the IS, leading to inaccurate quantification. Labels should be placed in chemically stable positions.[9][10]
IS Concentration The IS concentration should be consistent across all calibration standards, quality control (QC) samples, and study samples. It should be optimized to provide an appropriate MS response without interfering with the analyte.[1]Consistency ensures uniform correction across the entire analytical run.
Interference Check Blank matrix samples from at least six different sources should be analyzed to ensure no endogenous components interfere with the detection of the analyte or the IS.[1][11] The IS response in a blank sample should be less than 5% of the IS response in the LLOQ sample.[1]Ensures the method is selective and that the reported concentrations are solely from the analyte of interest.
Performance Comparison: this compound vs. Alternative Internal Standards

This compound is a deuterium-labeled analog of Norgestimate (B1679921), designed for use as an internal standard in pharmacokinetic and bioanalytical research to ensure precise quantification.[12] While a SIL-IS like this compound (or the more commonly cited Norgestimate-d6) is the preferred choice, a structural analog IS is a viable alternative when a SIL-IS is not available.[6] The following table compares the expected performance based on regulatory acceptance criteria and published data for similar compounds.

Table 2: Performance Comparison of Internal Standard Types for Norgestimate Analysis

Performance ParameterStable Isotope-Labeled IS (e.g., this compound/d6)Structural Analog ISRegulatory Acceptance Criteria (ICH M10)
Co-elution Typically co-elutes with the analyte.[13]Chromatographic properties differ; separation is expected.Not specified, but co-elution is key to compensating for matrix effects.
Matrix Effect Compensation Excellent. Closely mimics the analyte's ionization behavior, effectively correcting for matrix-induced suppression or enhancement.[6]Variable. Differences in physicochemical properties can lead to differential matrix effects and impact accuracy.[6]The coefficient of variation (CV) of the IS-normalized matrix factor across different matrix lots should be ≤15%.[11][14]
Accuracy High. Published methods using SIL-IS for Norgestimate metabolites report accuracy within 10%.[15][16]May be compromised by differential matrix effects and recovery.The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[7][14]
Precision (%CV) High. Published methods using SIL-IS for Norgestimate metabolites report precision within 10%.[15][16]Generally lower than SIL-IS.Should not exceed 15% (20% at LLOQ).[7][14]
Extraction Recovery Nearly identical to the analyte. A study on a Norgestimate metabolite showed recovery of 96.30% for the analyte and 93.90% for its D6-labeled IS.[15][16]May differ significantly from the analyte.Not specified, but should be consistent and reproducible.

Experimental Protocols and Method Validation

The following section outlines a typical experimental protocol for validating a bioanalytical method using a stable isotope-labeled standard like this compound, based on the principles of the ICH M10 guideline.

Preparation of Stock and Working Solutions
  • Stock Solutions : Prepare separate primary stock solutions of the Norgestimate reference standard and the this compound internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[4]

  • Working Standard Solutions : Prepare a series of working standard solutions for the calibration curve by serially diluting the Norgestimate stock solution with a 50:50 mixture of acetonitrile (B52724) and water.[4]

  • QC Working Solutions : Prepare working solutions for Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) from a separate Norgestimate stock solution.[4]

  • IS Working Solution : Prepare a working solution of this compound at a constant concentration (e.g., 50 ng/mL) for spiking into all samples.[15]

Sample Preparation
  • Calibration Curve and QC Samples : Prepare calibration standards and QC samples by spiking the appropriate working solutions into control human plasma.[3]

  • Sample Spiking : To a 0.5 mL aliquot of plasma (blank, standard, QC, or study sample), add 50 µL of the IS working solution.[15]

  • Extraction : Perform sample extraction using a validated technique. For Norgestimate and its metabolites, solid-phase extraction (SPE) is a commonly used method.[15]

    • Precondition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and water.[15]

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and the IS with an appropriate solvent like methanol.[15]

  • Final Sample : Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic System : An ultra-performance liquid chromatography (UPLC) system.

  • Column : A suitable reversed-phase column (e.g., C18).[15]

  • Mobile Phase : A gradient of acetonitrile and water with a modifier like formic acid is often used.[15]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[15]

  • MRM Transitions : Monitor specific precursor-to-product ion transitions for both Norgestimate and this compound. For example, for the metabolite 17-desacetyl norgestimate, the transition is m/z 328.4 → 124.1, and for its D6-labeled IS, it is m/z 334.3 → 91.1.[15]

The diagram below illustrates the general workflow for bioanalytical method validation.

G cluster_prep Preparation cluster_proc Processing & Analysis cluster_val Validation & Data Review prep_stock Stock Solution Preparation (Analyte & IS) prep_work Working Solution Preparation (Calibrators & QCs) prep_stock->prep_work prep_samples Sample Spiking (Plasma + IS) prep_work->prep_samples extraction Sample Extraction (e.g., SPE, LLE) prep_samples->extraction lcms LC-MS/MS Analysis extraction->lcms data_acq Data Acquisition (Peak Area Ratios) lcms->data_acq cal_curve Calibration Curve Generation data_acq->cal_curve quant Quantification of QC Samples cal_curve->quant perf_eval Performance Evaluation Accuracy Precision Selectivity Matrix Effect Stability quant->perf_eval

Caption: Bioanalytical method validation workflow using a SIL-IS.

Validation Parameter Assessment

A full method validation must assess several key parameters to demonstrate the method is suitable for its intended purpose.[14][17]

  • Selectivity : The ability of the method to differentiate and quantify the analyte from endogenous matrix components or other interferences.[7]

  • Accuracy & Precision : Determined by analyzing QC samples at four levels (LLOQ, Low, Mid, High) in at least three separate runs.[4] Intra- and inter-run accuracy should be within ±15% (±20% at LLOQ) and precision (%CV) should not exceed 15% (20% at LLOQ).[4][7]

  • Calibration Curve : A calibration curve with at least six non-zero standards should be generated. The back-calculated concentrations must meet accuracy criteria (±15%, ±20% at LLOQ).[18]

  • Matrix Effect : Assessed by comparing the response of the analyte in post-extraction spiked matrix from at least six different sources to the response in a neat solution.[18] This ensures that components of the biological matrix do not affect analyte ionization.

  • Stability : The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.[4][11]

The following diagram illustrates the logical comparison between internal standard types.

G cluster_sil SIL-IS Attributes cluster_analog Analog IS Attributes IS Internal Standard (IS) Selection SIL Stable Isotope-Labeled IS (e.g., this compound) IS->SIL Preferred by ICH M10 Analog Structural Analog IS IS->Analog Alternative when SIL-IS is unavailable sil_prop1 Near-identical properties ana_prop1 Different physicochemical properties sil_prop2 Co-elutes with analyte sil_prop3 Excellent matrix effect compensation sil_prop4 Higher accuracy & precision ana_prop2 Separates from analyte ana_prop3 Variable matrix effect compensation ana_prop4 Requires rigorous validation to justify use

Caption: Logical comparison of Internal Standard (IS) types.

Conclusion

Adherence to regulatory guidelines is crucial for ensuring that bioanalytical data is reliable and acceptable for drug submissions. The harmonized ICH M10 guideline strongly advocates for the use of stable isotope-labeled internal standards like this compound for quantitative LC-MS/MS methods.[3][5] Experimental data consistently demonstrates that SIL-ISs provide superior accuracy and precision by effectively compensating for analytical variability and matrix effects.[15][19] While structural analogs can be used if justified, the selection of a SIL-IS is the most robust approach for developing high-quality bioanalytical methods that meet global regulatory expectations. The ultimate choice must be supported by a thorough method validation that demonstrates the suitability of the IS for its intended purpose.[17]

References

The Superior Choice: Justifying Norgestimate-d3 Over Structural Analogs as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Norgestimate (B1679921), the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, Norgestimate-d3, and a structural analog internal standard, highlighting the clear advantages of the former in modern LC-MS/MS assays.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. While structural analogs have been historically used, they often fall short of this ideal. In contrast, a stable isotope-labeled internal standard like this compound, which is chemically identical to the analyte but has a different mass, offers a more robust and reliable approach.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry. By incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), the molecular weight of the analyte is increased without significantly altering its physicochemical properties. This near-identical chemical nature to the analyte of interest, Norgestimate, is the cornerstone of its superior performance.

Head-to-Head Comparison: this compound vs. A Structural Analog

To illustrate the practical advantages of this compound, this guide will compare its expected performance against a common structural analog, Levonorgestrel. Levonorgestrel is a major metabolite of Norgestimate and shares a similar steroid core structure, making it a plausible, yet ultimately inferior, choice for an internal standard.

The following sections will delve into the experimental data and protocols that underscore the justification for selecting this compound.

Data Presentation: A Quantitative Comparison

The performance of an internal standard is evaluated based on key validation parameters as stipulated by regulatory bodies. The following tables summarize the expected comparative data for this compound and a structural analog internal standard like Levonorgestrel, based on typical performance characteristics observed in bioanalytical method validation studies.

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterThis compound (Stable Isotope-Labeled IS)Levonorgestrel (Structural Analog IS)Justification for this compound's Superiority
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityNear-identical chemical and physical properties ensure it tracks the analyte more closely through extraction and ionization.
Precision (% CV) Typically < 10%Can be < 15%, but often higher than SIL ISCo-elution and identical ionization behavior minimize variability in the analyte/IS response ratio.
Recovery (%) Consistent and closely matches NorgestimateMay differ from Norgestimate, leading to inaccurate quantificationSimilar solubility and extraction characteristics ensure proportional losses, if any, during sample preparation.
Matrix Effect Minimal to none; effectively compensatedCan be significant and variable, leading to ion suppression or enhancementCo-elution ensures that both the analyte and IS experience the same matrix effects, which are then normalized in the ratio.

Table 2: Representative Experimental Data from a Norgestimate Metabolite Study Using a SIL Internal Standard (17-desacetyl norgestimate D6)

Quality Control SampleAccuracy (% Bias)Precision (% CV)
Low QC-2.54.8
Medium QC1.23.1
High QC-0.82.5

Data extrapolated from a study on a major metabolite of Norgestimate, demonstrating the high level of accuracy and precision achievable with a SIL internal standard.

Experimental Protocols: Methodologies for Analysis

The following provides a generalized experimental protocol for the LC-MS/MS analysis of Norgestimate in human plasma, highlighting the integration of the internal standard.

Protocol for Norgestimate Analysis using this compound Internal Standard
  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of this compound working solution (internal standard).

    • Perform protein precipitation with 400 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Norgestimate: [M+H]⁺ → fragment ion

      • This compound: [M+H]⁺ → fragment ion

The Rationale Visualized: Why this compound Excels

The superiority of a stable isotope-labeled internal standard can be logically illustrated. The following diagram outlines the key reasons why this compound is the preferred choice over a structural analog.

G Justification for this compound over a Structural Analog IS cluster_analyte Analyte: Norgestimate cluster_is Internal Standard (IS) Choices cluster_process Analytical Process cluster_outcome Analytical Outcome Analyte Norgestimate SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep SIL_IS This compound (Stable Isotope-Labeled) SIL_IS->SamplePrep Identical Behavior Accurate_Result Accurate & Precise Quantification SIL_IS->Accurate_Result Analog_IS Structural Analog (e.g., Levonorgestrel) Analog_IS->SamplePrep Similar but not Identical Behavior Inaccurate_Result Potential for Inaccurate & Imprecise Results Analog_IS->Inaccurate_Result LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS Detection (Ionization) LC_Separation->MS_Detection MS_Detection->Accurate_Result Co-elution & Identical Ionization (Compensation for Matrix Effects) MS_Detection->Inaccurate_Result Different Retention Times & Differential Ionization (Incomplete Compensation)

Figure 1: Logical workflow demonstrating the superior performance of a stable isotope-labeled internal standard.

Conclusion: An Unambiguous Choice for Reliable Data

The use of a stable isotope-labeled internal standard, this compound, provides a clear and scientifically sound justification for its preference over any structural analog for the quantitative analysis of Norgestimate. The near-identical physicochemical properties ensure that it behaves almost identically to the analyte during sample preparation and LC-MS/MS analysis. This co-elution and identical ionization response are paramount for effectively compensating for matrix effects and other sources of variability, ultimately leading to more accurate, precise, and reliable data. For researchers and drug development professionals who demand the highest quality data, this compound is the unequivocal choice for an internal standard.

Safety Operating Guide

Personal protective equipment for handling Norgestimate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Norgestimate-d3, a deuterated analog of the potent synthetic progestin Norgestimate, requires stringent safety protocols in a laboratory setting. Due to its potential biological activity and classification as a pharmaceutical-related compound of unknown potency, researchers, scientists, and drug development professionals must adhere to rigorous handling and disposal procedures to mitigate exposure risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent pharmaceutical compounds.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2]
Reusable Half or Full-Facepiece RespiratorTo be used with P100/FFP3 particulate filters. A proper fit test is mandatory to ensure effectiveness.[1]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as the primary respiratory protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals during handling procedures.
Body Protection Disposable CoverallsCoveralls made from materials like Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[1]
Dedicated Lab CoatA lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds like this compound. The following outlines the key phases of handling:

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area with restricted access.

  • Ventilation: Work should be conducted in a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize inhalation exposure.[3] The facility should have a single-pass airflow system to prevent cross-contamination.[4]

  • Weighing: For weighing solid this compound, use a ventilated balance safety enclosure or a glove box to contain any dust.

2. Handling the Compound:

  • Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, properly don all required PPE in the correct sequence.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]

  • Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent, such as a sodium hypochlorite (B82951) solution.[3]

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.

  • Waste Disposal: Dispose of contaminated material as hazardous waste.[5] The product may be burned in an incinerator equipped with an afterburner and scrubber.[6] Excess and expired materials should be offered to a licensed hazardous material disposal company.[6]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding the disposal of this material are followed.[6]

  • Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.[1]

Hazard Identification and Toxicological Information

  • Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Causes skin and serious eye irritation.[5]

  • May damage fertility or the unborn child and may cause harm to breast-fed children.[5]

Given these potential health effects, minimizing exposure through the diligent use of the controls and procedures outlined above is imperative. The primary routes of exposure that must be protected against are inhalation, ingestion, and skin absorption.[7]

Below is a diagram illustrating the workflow for the safe handling of potent pharmaceutical compounds like this compound.

prep_area Designate & Restrict Handling Area eng_controls Utilize Engineering Controls (Fume Hood, Glove Box) ppe_don Proper PPE Donning handle_compound Handle Compound (Weighing, Solution Prep) ppe_don->handle_compound spill_manage Spill Management (If necessary) decon Decontaminate Surfaces & Equipment handle_compound->decon ppe_doff Proper PPE Doffing hygiene Personal Hygiene (Hand Washing) waste_seg Segregate Hazardous Waste hygiene->waste_seg waste_disp Dispose via Licensed Contractor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.